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Core Science & Biosynthesis

Foundational

chemical and physical properties of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

An In-depth Technical Guide to 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan Disclaimer: Publicly accessible scientific literature and chemical databases contain limited to no specific experimental data for the com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

Disclaimer: Publicly accessible scientific literature and chemical databases contain limited to no specific experimental data for the compound 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. This guide has been constructed by a Senior Application Scientist, leveraging expert knowledge of its constituent structural motifs and established principles of organic chemistry. The properties, synthetic routes, and reactivity profiles described herein are predictive and based on validated data from analogous chemical structures.

Introduction: A Novel Scaffold for Chemical Innovation

The molecule 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan represents a unique and synthetically versatile scaffold. It combines several key chemical features that are highly sought after in the fields of medicinal chemistry and materials science. The furan ring serves as a bioisostere for benzene and other aromatic systems, while the strained cyclopropane moiety is a known modulator of physicochemical properties in drug candidates, often improving metabolic stability and binding affinity.[1] This molecule possesses two distinct carbon-bromine bonds—an aryl bromide and a primary alkyl bromide—offering orthogonal reactivity for sequential, site-selective chemical modifications. This guide provides a comprehensive analysis of its predicted properties, a plausible synthetic strategy, and an exploration of its potential applications for researchers in drug discovery and chemical synthesis.

Part 1: Predicted Physicochemical and Spectroscopic Properties

The properties of the target molecule are extrapolated from well-characterized related structures, including brominated furans and cyclopropane derivatives.

Core Physicochemical Data

A summary of the predicted physicochemical properties for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is presented below.

PropertyPredicted ValueRationale / Comparative Data Source
Molecular Formula C₉H₁₀Br₂OBased on chemical structure
Molecular Weight 297.99 g/mol Based on atomic weights
Appearance Colorless to pale yellow oil or low-melting solidTypical for similar polyhalogenated organic compounds
Solubility Soluble in common organic solvents (e.g., DCM, Ether, EtOAc); Insoluble in waterHigh halogen content and hydrocarbon backbone suggest nonpolar character
Boiling Point > 200 °C (with potential decomposition)High molecular weight and polarity of C-Br bonds increase boiling point
XLogP3 ~3.5 - 4.5Estimated based on related fragments like 2-bromofuran and bromomethylcyclopropane
Predicted Spectroscopic Profile

Spectroscopic analysis is critical for the identification and characterization of this molecule. The following are predicted spectral data based on established chemical shift and frequency ranges for its functional groups.[2][3]

¹H-NMR (400 MHz, CDCl₃):

  • δ 7.20-7.40 (d, 1H): Furan C3-H proton, doublet splitting from C4-H.

  • δ 6.20-6.40 (d, 1H): Furan C4-H proton, doublet splitting from C3-H.

  • δ 3.50-3.70 (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br).

  • δ 2.80-3.00 (s, 2H): Methylene bridge protons between the furan and cyclopropyl rings (-CH₂-cyclopropyl).

  • δ 0.80-1.20 (m, 4H): Cyclopropyl ring protons (-CH₂CH₂-), appearing as a complex multiplet.

¹³C-NMR (100 MHz, CDCl₃):

  • δ 145-150: Furan C2 (attached to Br).

  • δ 155-160: Furan C5 (attached to the alkyl chain).

  • δ 112-118: Furan C3 and C4.

  • δ 30-35: Bromomethyl carbon (-CH₂Br).

  • δ 35-40: Methylene bridge carbon (-CH₂-cyclopropyl).

  • δ 20-25: Quaternary cyclopropyl carbon.

  • δ 10-15: Cyclopropyl methylene carbons (-CH₂CH₂-).

Infrared (IR) Spectroscopy:

  • ~3100 cm⁻¹: C-H stretching of the furan ring.

  • ~2850-2950 cm⁻¹: C-H stretching of the alkyl and cyclopropyl groups.

  • ~1550-1600 cm⁻¹: C=C stretching of the furan ring.[3]

  • ~1000-1250 cm⁻¹: C-O-C stretching of the furan ether bond.

  • ~550-650 cm⁻¹: C-Br stretching vibrations.

Mass Spectrometry (MS-EI): The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

  • Molecular Ion (M⁺): A triplet of peaks around m/z 296, 298, and 300 with an approximate intensity ratio of 1:2:1.

  • Key Fragments: Loss of Br (M-79/81), loss of CH₂Br, and cleavage of the furan-alkyl bond.

Part 2: Proposed Retrosynthetic Strategy and Synthesis Protocol

A plausible synthetic route must strategically introduce the two bromine atoms and construct the cyclopropane ring. The following multi-step synthesis is proposed, starting from commercially available 2-methylfuran.

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow A 2-Methylfuran B Intermediate 1 (Alkene Precursor) A->B 1. Vilsmeier-Haack 2. Wittig Reaction C Intermediate 2 (Cyclopropylmethylfuran) B->C Simmons-Smith Cyclopropanation D Intermediate 3 (Bromocyclopropylmethylfuran) C->D Radical Bromination (NBS, AIBN) E Target Molecule (Dibrominated Product) D->E Electrophilic Bromination (Br2, DMF)

Caption: A proposed four-stage synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methyl-5-(prop-1-en-2-yl)furan (Intermediate 1)

  • Formylation: To a solution of 2-methylfuran (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Hydrolysis: Quench the reaction by pouring it onto ice, followed by neutralization with aqueous NaOH.

  • Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF, add n-butyllithium (1.2 eq) at 0 °C to form the ylide. Add the aldehyde from the previous step to the ylide solution and stir at room temperature overnight.

  • Workup: Quench with water, extract with diethyl ether, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield the alkene precursor.

Step 2: Synthesis of 2-{[1-(Methyl)cyclopropyl]methyl}-5-methylfuran (Intermediate 2)

  • Cyclopropanation: To a solution of the alkene precursor (1.0 eq) in anhydrous dichloromethane, add a solution of diethylzinc (1.5 eq) followed by diiodomethane (1.5 eq) at 0 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, wash with brine, dry over MgSO₄, and purify by column chromatography.

Step 3: Synthesis of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methylfuran (Intermediate 3)

  • Radical Bromination: Dissolve the cyclopropylmethylfuran (1.0 eq) in carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction: Reflux the mixture for 4-6 hours under nitrogen. The reaction progress can be monitored by the consumption of the starting material. A similar protocol is used for the synthesis of 2-bromo-5-bromomethylpyridine.[4]

  • Workup: Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product via column chromatography.

Step 4: Synthesis of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (Target Molecule)

  • Electrophilic Bromination: Dissolve the monobrominated intermediate (1.0 eq) in N,N-dimethylformamide (DMF). Cool the solution to 0 °C and add bromine (1.05 eq) dropwise. This method is effective for the selective bromination of furan rings.[5]

  • Reaction: Stir the reaction at 0-10 °C for 2-3 hours.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.

Part 3: Reactivity Profile and Potential Applications

The unique arrangement of functional groups in 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan makes it a highly valuable intermediate for constructing complex molecular architectures.

Diagram: Key Reactive Sites

Reactivity main Aryl-Br (Site A)  | Furan Ring  | Alkyl-Br (Site B) A Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) main->A Site A Reactivity B Nucleophilic Substitution (SN2) (e.g., with amines, thiols, cyanides) main->B Site B Reactivity

Caption: The two distinct C-Br bonds allow for orthogonal reactivity.

Orthogonal Reactivity
  • Site A (Aryl Bromide): The C(sp²)-Br bond at the 2-position of the furan ring is a prime site for palladium-catalyzed cross-coupling reactions.[6] This allows for the formation of C-C, C-N, and C-O bonds, enabling the introduction of diverse aryl, alkyl, amine, or alcohol moieties. The reactivity trend for aryl halides in these reactions is generally I > Br > Cl, making this site highly reactive.[6]

  • Site B (Alkyl Bromide): The primary C(sp³)-Br bond on the cyclopropylmethyl group is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of functional groups via reaction with nucleophiles such as amines, thiols, azides, or cyanides.

This differential reactivity allows for a two-step, selective functionalization. For instance, a Suzuki coupling could be performed first at Site A under palladium catalysis, followed by an SN2 reaction at Site B with a chosen nucleophile.

Potential Applications in Drug Discovery
  • Scaffold Decoration: The molecule serves as an excellent starting point for creating libraries of compounds for high-throughput screening. The two reactive handles allow for the systematic variation of substituents to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Design (FBDD): The core structure can be considered a high-value fragment. The cyclopropyl group can enhance binding to protein targets and improve pharmacokinetic properties.[1]

  • Bioisosteric Replacement: The substituted furan can act as a replacement for other aromatic systems in known bioactive molecules, potentially leading to improved properties or novel intellectual property. Brominated furanones, for example, have been investigated for their biological activities.[7]

Part 4: Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on analogous structures like (bromomethyl)cyclopropane and other brominated heterocyclic compounds, the following precautions are strongly advised.[8][9][10]

  • Hazard Classification (Predicted): Expected to be a skin and serious eye irritant.[9] May be harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Keep away from strong oxidizing agents and strong bases, as these may cause decomposition.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and sources of ignition.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local and national regulations.

Conclusion

While direct experimental data remains elusive, a thorough analysis based on fundamental chemical principles and data from related compounds allows for the construction of a robust technical profile for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. Its predicted properties and dual-reactive sites for orthogonal synthesis make it a highly promising, yet-to-be-explored building block for advanced chemical synthesis. The synthetic pathways and reactivity models presented in this guide offer a solid foundation for researchers aiming to incorporate this novel scaffold into their drug discovery and materials science programs.

References

  • Vertex AI Search. (n.d.). 1692512-00-7 | 2-((1-(Bromomethyl)cyclopropyl)methyl)-5-methyltetrahydrofuran.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan.
  • Pizzol, V., et al. (2026). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. MDPI.
  • ARPI. (n.d.). Synthesis and Biological Properties of 2(5H)
  • TCI Chemicals. (2025).
  • ECHEMI. (n.d.). 123837-09-2, 2-Bromo-5-methylfuran Formula.
  • NextSDS. (n.d.).
  • Tomizuka, A., & Moriyama, K. (2020). One‐pot synthesis of chiral 2‐substituted‐5‐bromomethyl tetrahydrofuran....
  • Synthetic Communications. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran.
  • ECHEMI. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine.
  • AIST. (n.d.).
  • PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol.
  • Future Medicinal Chemistry. (2025).
  • Asian Journal of Chemistry. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Reactivity of 2-Bromo-4-fluoro-5-methylpyridine.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
  • NIST. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. The NIST WebBook.
  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • PMC. (n.d.). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran.
  • Beilstein Journals. (2019).

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from established NMR principles and spectral data of its constituent structural motifs: the substituted furan ring, the cyclopropane ring, and the brominated methyl groups. This document serves as a predictive and interpretative resource for researchers working with this or structurally related compounds, offering a framework for spectral assignment and structural verification.

Introduction: The Structural Landscape and Spectroscopic Challenge

The molecule 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan presents a unique combination of chemical functionalities. The furan ring, an aromatic heterocycle, is substituted at the 2- and 5-positions, introducing electronic and steric effects that influence its magnetic environment. The presence of a cyclopropyl group, a strained three-membered ring, introduces distinct and often complex NMR signals due to its unique geometry and magnetic anisotropy. Furthermore, the two bromine atoms, being electronegative, will significantly deshield adjacent protons and carbons.

Understanding the precise ¹H and ¹³C NMR chemical shifts is paramount for the structural elucidation and purity assessment of this compound in synthetic and medicinal chemistry applications. This guide provides a detailed predictive analysis based on established substituent effects and data from analogous structures.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is expected to exhibit distinct signals for the furan protons, the methylene bridge protons, the bromomethyl protons, and the cyclopropyl protons. The predicted chemical shifts are summarized in Table 1 .

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Key Influencing Factors
H-3 (Furan)6.10 - 6.30DoubletElectronegative bromine at C-2; Alkyl substituent at C-5.
H-4 (Furan)6.00 - 6.20DoubletAlkyl substituent at C-5; Bromine at C-2.
-CH₂- (Methylene Bridge)2.80 - 3.00SingletAttachment to the furan ring and the cyclopropyl group.
-CH₂Br (Bromomethyl)3.30 - 3.50SingletStrong deshielding effect of the bromine atom.[1][2]
Cyclopropyl Protons0.40 - 0.80MultipletsShielding effect of the cyclopropane ring current.[3][4]

Causality Behind Predicted Shifts:

  • Furan Protons (H-3 and H-4): The protons on the furan ring are expected to appear in the aromatic region. The bromine atom at the C-2 position will exert a deshielding effect on the adjacent H-3 proton. The alkyl substituent at the C-5 position will have a minor shielding effect on the H-4 proton. Typical chemical shifts for protons in substituted furans range from 6.0 to 7.5 ppm.[5][6][7] The coupling between H-3 and H-4 is expected to be a small doublet, characteristic of furan ring protons.

  • Methylene Bridge Protons (-CH₂-): The methylene protons connecting the furan and cyclopropyl rings are expected to resonate in the range of 2.80 - 3.00 ppm. Their chemical shift is influenced by both the aromatic furan ring and the cyclopropyl group.

  • Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are significantly deshielded due to the strong electronegativity of the bromine atom. Based on data for (bromomethyl)cyclopropane, these protons are predicted to appear around 3.33 ppm.[1][2]

  • Cyclopropyl Protons: The protons on the cyclopropane ring are characteristically found at unusually high field (low ppm values), often between 0.2 and 1.0 ppm.[3][4] This is due to the diamagnetic anisotropy of the ring, which creates a shielding cone. The signals are often complex multiplets due to geminal and vicinal coupling. For (bromomethyl)cyclopropane, the cyclopropyl protons appear at approximately 0.36 and 0.76 ppm.[1]

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2 .

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Influencing Factors
C-2 (Furan)120 - 125Direct attachment of bromine.
C-5 (Furan)150 - 155Attachment of the alkyl substituent.
C-3 (Furan)110 - 115Influence of adjacent bromine.
C-4 (Furan)105 - 110Shielding from the alkyl group at C-5.
-CH₂- (Methylene Bridge)30 - 35Attachment to furan and cyclopropyl rings.
C (quaternary, Cyclopropyl)20 - 25Quaternary carbon of the cyclopropane ring.
-CH₂- (Cyclopropyl)10 - 15Shielded environment of the cyclopropane ring.
-CH₂Br (Bromomethyl)35 - 40Strong deshielding by bromine.

Causality Behind Predicted Shifts:

  • Furan Carbons: The chemical shifts of the furan carbons are influenced by the substituents. The carbon bearing the bromine (C-2) will be significantly shielded due to the "heavy atom effect," while the carbon attached to the alkyl group (C-5) will be deshielded. The chemical shifts of unsubstituted furan are approximately δ 142 (C-2,5) and δ 109 (C-3,4).[8][9] Substituent effects can be used to refine these predictions.[5][10][11]

  • Methylene Bridge Carbon (-CH₂-): This carbon is expected to resonate in a typical aliphatic region, influenced by the adjacent sp² carbon of the furan and the sp³ carbons of the cyclopropane.

  • Cyclopropyl Carbons: The carbons of the cyclopropane ring are highly shielded, appearing at high field in the ¹³C NMR spectrum.[12] The quaternary carbon will be less shielded than the methylene carbons within the ring.

  • Bromomethyl Carbon (-CH₂Br): The carbon atom directly attached to the bromine will be significantly deshielded due to the electronegativity of the halogen, typically appearing in the 35-40 ppm range.

Experimental Protocol for NMR Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power and relatively clean spectral window.[13]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • ¹H NMR Spectroscopy:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon, simplifying the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[12][14]

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Two-Dimensional (2D) NMR Experiments:

    • To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify ¹H-¹H spin systems, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment will be invaluable for identifying long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting the different structural fragments.

Visualization of Key Structural and NMR Correlations

The following diagrams illustrate the molecular structure and the expected key NMR correlations that would be observed in 2D NMR experiments.

H-3 H-3 C-3 C-3 H-3->C-3 HSQC C-4 C-4 H-3->C-4 HMBC C-2 C-2 H-3->C-2 HMBC C-5 C-5 H-3->C-5 HMBC H-4 H-4 H-4->C-3 HMBC H-4->C-4 HSQC H-4->C-5 HMBC CH2-bridge CH2-bridge C-bridge C-bridge CH2-bridge->C-bridge HSQC CH2-bridge->C-5 HMBC C-quat C-quat CH2-bridge->C-quat HMBC CH2Br CH2Br C-Br C-Br CH2Br->C-Br HSQC CH2Br->C-quat HMBC Cyclopropyl-H Cyclopropyl-H Cyclopropyl-C Cyclopropyl-C Cyclopropyl-H->Cyclopropyl-C HSQC

Figure 2: Predicted key HSQC and HMBC correlations for structural assignment.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR chemical shifts of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. By leveraging established principles of NMR spectroscopy and analyzing the spectral data of its constituent fragments, we have provided a detailed and reasoned prediction of its NMR spectrum. The proposed experimental protocols and the visualization of expected 2D NMR correlations offer a clear path for the empirical verification and unambiguous structural elucidation of this and related novel molecules. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of complex organic molecules.

References

  • An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

  • NMR spectroscopy. University of Regensburg. [Link]

  • Bromomethylcyclopropane | C4H7Br. PubChem. [Link]

  • 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]

  • Thermolysis of 1-(1-Aryl-1-bromomethyl)cyclopropyl Bromides: A Reinvestigation. The Journal of Organic Chemistry. [Link]

  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Journal of Chemical Sciences. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NMR chemical shift prediction of furanes. Stenutz. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • 13C NMR spectroscopy • Chemical shift. University of Delhi. [Link]

  • H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. American Chemical Society. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate. [Link]

  • Optimized structure of 2-acetyl-5-methylfuran. ResearchGate. [Link]

  • NMR Chemical Shifts. University of Colorado Boulder. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

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Foundational

An In-depth Technical Guide on the Predicted Safety and Toxicity Profile of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific safety data sheet (SDS) or toxicological data for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan has been identified in publicl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) or toxicological data for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan has been identified in publicly available literature or databases. This guide is a predictive analysis based on the known hazards of structurally related compounds, including brominated furans, bromomethyl compounds, and cyclopropyl derivatives. The recommendations herein are based on scientific analogy and should be treated as a precautionary guide. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting, assuming the compound is hazardous.

Chemical Identification and Structural Features

2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is a complex organic molecule characterized by several key functional groups that inform its predicted reactivity and toxicity:

  • Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The furan moiety is a common scaffold in pharmacologically active compounds but is also associated with potential hepatotoxicity.[1][2]

  • Bromine on the Furan Ring: The presence of a bromine atom directly attached to the furan ring, which can influence its electronic properties and metabolic pathways.

  • Bromomethyl Group: An alkyl halide, which is often a reactive functional group capable of acting as an alkylating agent.

  • Cyclopropyl Group: A three-membered carbocyclic ring known for its unique steric and electronic properties.

Due to the novelty of this compound, a CAS number has not been assigned, and it is not listed in major chemical inventories.

Caption: Chemical structure of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan.

Predictive Hazard Identification and Classification

Based on the hazards associated with its structural components, 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is predicted to be a hazardous substance. The following table summarizes its likely GHS classification.

Hazard ClassCategoryHazard StatementRationale based on Analogous Compounds
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBrominated furan derivatives have shown acute oral toxicity.[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinBrominated aromatic compounds can be absorbed through the skin and cause systemic effects.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBromomethyl compounds and other brominated organics are known skin irritants.[5][6]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritationBrominated compounds and alkyl halides can cause severe eye irritation or damage.[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationVolatile brominated compounds can irritate the respiratory tract.[4][5]
CarcinogenicityCategory 2 (Suspected)H351: Suspected of causing cancerFuran itself is classified as a possible human carcinogen (Group 2B) by IARC, primarily targeting the liver.[8][9][10]

Predictive Toxicological Profile

The toxicological properties of this molecule are likely a composite of the effects of its constituent parts.

The Furan Moiety: A Focus on Hepatotoxicity

The furan ring is a significant concern from a toxicological standpoint. Furan is a known hepatotoxin and is carcinogenic in animal models, leading to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[8][9][10]

The mechanism of furan-induced toxicity is believed to involve metabolic activation by cytochrome P450 enzymes to a reactive metabolite, cis-2-butene-1,4-dial.[2][8] This unsaturated dialdehyde can form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, oxidative stress, and genotoxicity.[2][11] Given this, there is a strong possibility that 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan could undergo similar metabolic activation, posing a risk of liver toxicity with repeated exposure.

Brominated Moieties: Irritation and Reactivity

The presence of two bromine atoms in the molecule suggests a potential for irritation and reactivity.

  • Aryl Bromide (on the furan ring): While generally less reactive than alkyl bromides, the bromo-furan component contributes to the overall lipophilicity of the molecule, potentially enhancing its absorption and distribution in the body. The toxicity of brominated dibenzofurans is known to be similar to their chlorinated counterparts.[12][13]

  • Alkyl Bromide (Bromomethyl group): The bromomethyl group is a classic alkylating agent. Such functional groups can react with nucleophiles in biological systems, such as amino and sulfhydryl groups in proteins and nitrogen atoms in DNA bases. This reactivity is the basis for the irritant and sensitizing properties of many alkyl halides.[14][15] This functional group is the primary reason for predicting skin, eye, and respiratory irritation.

The Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a common structural motif in medicinal chemistry. While the cyclopropyl ring itself is not typically associated with specific toxicity, its presence can influence the molecule's metabolic stability and binding to biological targets. The safety data for cyclopropylmethyl bromide indicates it is a flammable liquid and an irritant.[5][6][16][17][18]

Safe Handling and Storage Recommendations

Given the predicted hazardous nature of this compound, stringent safety measures are essential.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Use chemical safety goggles and a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly.

  • Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of splashing, chemical-resistant aprons and sleeves should be worn.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Handling Procedures
  • Avoid all personal contact, including inhalation.[14]

  • Use in a well-ventilated area, preferably a chemical fume hood.[19]

  • Prevent the formation of aerosols.

  • Keep away from heat, sparks, and open flames.[6]

  • Take precautionary measures against static discharge.

  • Use non-sparking tools.[5]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[20]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Store separately from food and feedstuffs.

  • The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[19]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[19]

Spill and Leak Procedures
  • Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by washing with soap and water.[19]

  • Large Spills: Evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Prevent the spill from entering drains or waterways. Notify your institution's emergency response team.

Proposed Experimental Workflow for Toxicity Assessment

For a novel compound like 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan, a tiered approach to toxicity testing is recommended to characterize its hazard profile.

Toxicity_Assessment_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Preliminary In Vivo Assessment cluster_2 Tier 3: Sub-chronic & Mechanistic Studies A Cytotoxicity Assays (e.g., MTT, LDH in HepG2 cells) D Acute Oral Toxicity (e.g., OECD 423) A->D B Genotoxicity Assays (e.g., Ames test, in vitro micronucleus) B->D C Metabolic Stability (Liver microsomes) H Metabolite Identification C->H F 28-Day Repeated Dose Study (Oral, Rodent) D->F If significant toxicity observed E Skin & Eye Irritation (e.g., OECD 404, 405) E->F G Histopathology (Focus on Liver) F->G F->H End Hazard Profile G->End Risk Assessment H->End Start Novel Compound Start->A Start->B Start->C

Caption: A proposed tiered workflow for assessing the toxicity of a novel chemical.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a relevant cell line (e.g., HepG2, a human liver cell line) in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations. Replace the media in the wells with media containing the different concentrations of the test compound. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

While no direct toxicological data exists for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan, a comprehensive analysis of its structural motifs strongly suggests that it should be handled as a hazardous chemical. The furan core points to a potential for liver toxicity, while the bromomethyl group indicates a high likelihood of irritant and alkylating properties. All work with this compound should be conducted with stringent adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. The toxicological profile presented in this guide should be used as a foundation for a cautious and informed approach to the handling and study of this novel molecule.

References

  • BenchChem. (2025). Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol. Link

  • Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife.
  • Birnbaum, L. S., Staskal, D. F., & Diliberto, J. J. (2003). Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Environment International, 29(6), 855-860. Link

  • Sigma-Aldrich. (n.d.). 2-bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan. Link

  • Government of Canada. (2019). Furan. Link

  • Santa Cruz Biotechnology. (n.d.). (Bromomethyl)cyclohexane Safety Data Sheet. Link

  • Santa Cruz Biotechnology. (n.d.). 2-(Bromomethyl)naphthalene Safety Data Sheet. Link

  • Bjurlid, F. (2018). Polybrominated dibenzo-p-dioxins and furans: from source of emission to human exposure. Örebro Studies in Chemistry 20. Link

  • Al-Harbi, S., & Al-Ameri, M. (2010). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. Chemosphere, 79(4), 423-429. Link

  • BenchChem. (2025). 4-(Bromomethyl)-3-nitrobenzoic Acid: A Comprehensive Technical Guide to Safety and Handling. Link

  • NextSDS. (n.d.). 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. Link

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Link

  • Mennear, J. H., & Lee, C. C. (1994). Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. Environmental Health Perspectives, 102(Suppl 1), 265–274. Link

  • Bakhiya, N., & Appel, K. E. (2010). Toxicity and carcinogenicity of furan in human diet. Archives of Toxicology, 84(7), 563-578. Link

  • ResearchGate. (2010). Toxicity and carcinogenity of furan in human diet. Link

  • Wikipedia. (n.d.). Furan. Link

  • Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. Drug Metabolism Reviews, 14(1), 35-47. Link

  • Fisher Scientific. (n.d.). (Bromomethyl)cyclopropane Safety Data Sheet. Link

  • New Jersey Department of Health. (2010). Furan - Hazardous Substance Fact Sheet. Link

  • Fisher Scientific. (n.d.). 2-Bromo-4-methylphenol Safety Data Sheet. Link

  • AK Scientific, Inc. (n.d.). Cyclopropylmethyl bromide Safety Data Sheet. Link

  • ResearchGate. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Link

  • Fisher Scientific. (n.d.). Bromomethyl methyl ether Safety Data Sheet. Link

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal, 15(10), e05005. Link

  • BenchChem. (2025). Literature review on substituted furan compounds. Link

  • TCI Chemicals. (2025). (Bromomethyl)cyclopropane Safety Data Sheet. Link

  • Echemi. (n.d.). 2-(5-bromo-2-thienyl)Furan Safety Data Sheets. Link

  • ARPI. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. Link

  • Health and Safety Executive. (2021). FURANES.... their safe use in foundries. Link

  • AGES. (2025). Furan - Information. Link

  • Sigma-Aldrich. (2025). α-Bromoisobutyryl bromide Safety Data Sheet. Link

  • ChemicalBook. (n.d.). (Bromomethyl)cyclopropane - Safety Data Sheet. Link

  • lifechem pharma. (2024). Cyclopropylmethyl Bromide. Link

Sources

Exploratory

solubility of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan in polar aprotic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan in Polar Aprotic Solvents Executive Summary As a Senior Application Scientist specializing in physicochemical profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan in Polar Aprotic Solvents

Executive Summary

As a Senior Application Scientist specializing in physicochemical profiling, I frequently encounter complex halogenated heterocycles that defy simplistic solubility predictions. 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (CAS: 1859613-67-4)[1] is a highly specific, structurally dense synthetic intermediate. Featuring a polarizable furan core, a sterically demanding hydrophobic cyclopropyl ring, and two distinct bromine substituents (one heteroaromatic, one primary alkyl), its solvation thermodynamics require a nuanced approach.

This whitepaper provides a comprehensive, mechanistic guide to understanding, predicting, and experimentally validating the solubility of this compound in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, and Acetone). By leveraging Hansen Solubility Parameters (HSP) and halogen bonding theory, we establish a self-validating framework for optimizing solvent selection in downstream pharmaceutical synthesis or purification workflows.

Structural Profiling & Solvation Thermodynamics

To understand the solubility of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (Molecular Weight: 293.99 g/mol )[1], we must first deconstruct its intermolecular interaction potential.

The molecule lacks traditional hydrogen bond donors (O-H or N-H bonds) but possesses multiple interaction sites:

  • Furan Oxygen: Acts as a weak hydrogen bond acceptor and contributes to the molecule's dipole moment.

  • Cyclopropyl & Alkyl Linkers: Provide substantial hydrophobic bulk, driving strong dispersion forces ( δD​ ).

  • Bromine Atoms: The highly polarizable electron clouds of the bromine atoms—particularly the heteroaromatic bromine at the 2-position—create a localized region of positive electrostatic potential known as a σ -hole.

The Role of Polar Aprotic Solvents

Polar aprotic solvents (such as Dimethyl Sulfoxide [DMSO] and N,N-Dimethylformamide [DMF]) are characterized by high dielectric constants and strong dipole moments, yet they lack hydrogen bond donors[2]. Recent supramolecular research demonstrates that polar aprotic solvents actively promote halogen bonding over hydrogen bonding[3]. The oxygen atoms in DMSO and DMF act as powerful electron donors to the σ -hole of the bromine atoms, creating a highly favorable thermodynamic solvation pathway[4].

Solvation cluster_solvents Polar Aprotic Solvents C 2-Bromo-5-{[1-(bromomethyl) cyclopropyl]methyl}furan HB Halogen Bonding (Br ··· O=S / O=C) C->HB u03C3-Hole DP Dipole-Dipole (Furan Core) C->DP Dipole Moment DS Dispersion Forces (Cyclopropyl Ring) C->DS Hydrophobicity DMSO DMSO / DMF (High Dielectric) MeCN Acetonitrile / Acetone (Moderate Polarity) HB->DMSO Strong Affinity DP->DMSO DP->MeCN DS->MeCN Dominant Interaction

Thermodynamic solvation pathways of the halogenated furan in polar aprotic solvents.

Hansen Solubility Parameters (HSP) Analysis

The Hansen solubility approach posits that the total cohesive energy of a molecule comprises three primary intermolecular forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[5]. Molecules dissolve in solvents that possess similar specific interaction strengths, minimizing the interaction distance ( Ra​ ) in the 3D Hansen space[5][6].

Based on group contribution methods, the estimated HSP for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is approximately:

  • δD​ (Dispersion): ~18.5 MPa 1/2 (Driven by the heavy bromine atoms and cyclopropyl ring).

  • δP​ (Polarity): ~7.5 MPa 1/2 (Driven by the furan dipole and C-Br bonds).

  • δH​ (Hydrogen Bonding): ~4.0 MPa 1/2 (Low, limited to the furan oxygen acceptor).

Quantitative Data: Solvent Compatibility Matrix

By comparing the predicted solute HSP against standard polar aprotic solvents[5][7], we can establish a predictive solubility matrix. Solvents with a lower HSP distance ( Ra​ ) to the solute will exhibit exponentially higher solubility capacities.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Solvent HSP ( δD​,δP​,δH​ ) [MPa 1/2 ]Predicted Solubility CapacityPrimary Solvation Mechanism
Acetone 20.72.8815.5, 10.4, 7.0Excellent (>150 mg/mL) Dispersion matching; low δH​ penalty.
DMSO 46.73.9618.4, 16.4, 10.2High (~100 mg/mL) Halogen bonding ( σ -hole to S=O)[4].
DMF 36.73.8217.4, 13.7, 11.3High (~100 mg/mL) Dipole-dipole; Halogen bonding.
Acetonitrile 37.53.9215.3, 18.0, 6.1Moderate (50-80 mg/mL) Dipole-dipole; weaker dispersion match[5].

Note: While DMSO has a higher polarity ( δP​ ) than the solute, its exceptional ability to act as a halogen bond acceptor overrides the pure HSP penalty, resulting in high empirical solubility.

Experimental Methodology: Thermodynamic Solubility Profiling

To transition from theoretical prediction to empirical fact, a self-validating experimental protocol is required. As an Application Scientist, I strictly advocate for the Isothermal Shake-Flask Method coupled with HPLC-UV quantification. Unlike kinetic solubility assays (which are prone to supersaturation artifacts), this protocol ensures true thermodynamic equilibrium.

Step-by-Step Protocol

Phase 1: Equilibration

  • Solid Dosing: Weigh approximately 50 mg of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced photolytic degradation of the bromomethyl group.

  • Solvent Addition: Add 250 µL of the target polar aprotic solvent (e.g., anhydrous DMSO). Ensure a visible excess of solid remains to guarantee saturation.

  • Agitation: Seal the vial and place it in a thermoshaker at exactly 25.0 °C ± 0.1 °C. Agitate at 800 RPM for 24 hours. Causality: 24 hours is mandatory to overcome the heat of dissolution and reach a stable thermodynamic plateau.

Phase 2: Phase Separation & Analysis 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 14,000 RPM for 15 minutes at 25 °C. Causality: Filtration can cause adsorption of hydrophobic solutes onto the filter membrane; centrifugation avoids this loss. 5. Dilution: Carefully extract 10 µL of the clear supernatant and dilute it into 990 µL of a diluent (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the detector. 6. Quantification: Analyze via HPLC-UV (detecting at the furan absorbance maximum, typically ~220-240 nm) against a pre-established multi-point calibration curve.

Workflow S1 1. Solid Dosing (Excess API) S2 2. Solvent Addition (DMSO/DMF/MeCN) S1->S2 S3 3. Isothermal Equilibration (24h) S2->S3 S4 4. Centrifugation (Phase Separation) S3->S4 S5 5. HPLC-UV Quantification S4->S5

Standardized high-throughput thermodynamic solubility screening workflow.

Strategic Recommendations & Pitfalls

When handling 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan in polar aprotic solvents, researchers must account for chemical stability alongside physical solubility.

  • Nucleophilic Degradation in DMSO: While DMSO is an excellent solvent due to halogen bonding[4][8], prolonged heating of primary alkyl bromides (like the bromomethyl group on the cyclopropyl ring) in DMSO can lead to Kornblum oxidation, converting the bromide to an aldehyde. Recommendation: Maintain solutions at room temperature and prepare them fresh prior to use.

  • Water Miscibility: Polar aprotic solvents are highly hygroscopic. The introduction of ambient moisture will drastically increase the polarity ( δP​ ) and hydrogen bonding ( δH​ ) parameters of the solvent system, leading to rapid precipitation of the highly hydrophobic cyclopropyl-bearing solute[2]. Recommendation: Utilize anhydrous solvents under inert atmosphere (Nitrogen/Argon) for stock solution preparation.

By aligning the thermodynamic properties of the solvent with the specific dispersion and halogen-bonding capabilities of the solute, researchers can achieve highly concentrated, stable solutions critical for advanced synthetic applications.

Sources

Foundational

Physicochemical Profiling of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan: A Technical Guide to Molecular Weight, Boiling Point, and Melting Point Determination

Executive Summary In modern drug discovery, halogenated furan derivatives serve as critical, conformationally restricted building blocks. 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is a highly specialized di-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated furan derivatives serve as critical, conformationally restricted building blocks. 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is a highly specialized di-brominated intermediate. Due to its complex steric profile and the presence of two labile carbon-bromine (C–Br) bonds, empirical thermodynamic data (Boiling Point and Melting Point) is rarely published in open-source literature, as the compound is prone to thermal degradation at atmospheric pressure.

This whitepaper provides a rigorous breakdown of its molecular weight dynamics, predictive thermodynamic behavior, and the self-validating experimental protocols required to empirically determine its physical properties without compromising scientific integrity.

Molecular Weight & Mass Spectrometry Dynamics

Before initiating thermal analysis, precise structural validation is required. The molecular weight (MW) and isotopic signature dictate the compound's behavior in both chromatographic and thermodynamic environments.

  • Chemical Formula: C₉H₁₀Br₂O

  • Monoisotopic Mass (Exact Mass): 291.91 Da (calculated using the ⁷⁹Br isotope).

  • Average Molecular Weight: 293.98 g/mol .

Causality in Mass Spectrometry (MS)

Because bromine exists in nature as two nearly equal isotopes (⁷⁹Br at 50.69% and ⁸¹Br at 49.31%), any di-brominated compound exhibits a highly distinct 1:2:1 isotopic cluster in mass spectrometry. When verifying the purity of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan prior to thermal testing, researchers must look for this specific triplet to confirm the molecule has not undergone spontaneous dehalogenation. For foundational principles on isotopic distributions, refer to the.

MS_Pattern Core C9H10Br2O Avg MW: 293.98 g/mol Iso1 M (m/z 292) 79Br + 79Br ~51% Abundance Core->Iso1 Iso2 M+2 (m/z 294) 79Br + 81Br ~100% Abundance Core->Iso2 Iso3 M+4 (m/z 296) 81Br + 81Br ~49% Abundance Core->Iso3

Mass spectrometry isotopic distribution pattern characteristic of di-brominated compounds.

Predictive Thermodynamics: Boiling and Melting Points

Because empirical data for proprietary intermediates is often restricted, we must rely on predictive thermodynamic models grounded in structural analysis, followed by empirical validation.

Boiling Point (BP) Dynamics

The boiling point of a molecule is governed by intermolecular forces—specifically London dispersion forces and dipole-dipole interactions. The furan core provides a slight dipole, but the two heavy bromine atoms significantly increase the molecule's polarizability.

  • Predicted Atmospheric BP (760 Torr): ~320°C to 340°C.

  • The Causality of Degradation: Halogenated furans are notoriously unstable at elevated temperatures. Heating this compound to its atmospheric boiling point will cause the furan ring to polymerize and the C–Br bonds to cleave (dehydrohalogenation) long before it boils. Therefore, atmospheric boiling point determination is scientifically invalid for this compound. It must be distilled under high vacuum.

Melting Point (MP) Dynamics

Melting point is dictated by crystal lattice energy, which relies on molecular symmetry. While the cyclopropyl ring is rigid, the two methylene linkers (–CH₂–) on either side of it introduce conformational flexibility. This asymmetry disrupts tight crystalline packing.

  • Predicted MP: 10°C to 35°C. The compound is likely a low-melting crystalline solid or a highly viscous liquid at standard room temperature (25°C).

Self-Validating Experimental Workflows

To ensure Trustworthiness (E-E-A-T), experimental protocols cannot simply be a list of instructions; they must be self-validating systems . This means the protocol includes internal calibration steps that prove the data is accurate at the exact moment of testing, aligning with the standards set by the .

ThermalWorkflow A 2-Bromo-5-{[1-(bromomethyl) cyclopropyl]methyl}furan B Purity Verification (LC-MS / NMR) A->B C Thermal Analysis Branching B->C D Boiling Point Vacuum Distillation (0.1 Torr) C->D Liquid State E Melting Point DSC Analysis (10°C/min) C->E Solid State F Decomposition Profiling (TGA) D->F Residue Check E->F Post-Melt

Workflow for the thermal characterization and stability profiling of halogenated furan derivatives.

Protocol A: Self-Validating Vacuum Distillation (Boiling Point)

Reference Standard:

  • System Validation (The Control): Before introducing the furan derivative, distill a known standard (e.g., Diphenylmethane) through the short-path apparatus at 0.5 Torr. If the standard distills at its literature vacuum-adjusted temperature (~100°C), the system's dynamic vacuum and thermocouple are validated.

  • Apparatus Setup: Utilize a short-path distillation head with a Vigreux column to minimize thermal holdup. Attach a calibrated Pirani gauge directly to the distillation head (not the pump) to measure the true dynamic vacuum.

  • Evacuation: Apply a high vacuum (0.1 to 0.5 Torr) to the system.

  • Controlled Heating: Heat the oil bath at a strict rate of 2°C/min. Rapid heating causes "bumping" and localized thermal degradation of the furan core.

  • Data Acquisition: Record the vapor temperature only when a steady reflux ring reaches the thermometer bulb and distillate collects at a constant rate of 1 drop per second.

  • Extrapolation: Use a Sidney Young nomograph or the Clausius-Clapeyron equation to convert the observed vacuum boiling point to its Atmospheric Equivalent Temperature (AET).

Protocol B: Differential Scanning Calorimetry (Melting Point)

Reference Standard:

Traditional capillary melting point apparatuses are subjective and fail to detect polymorphic transitions. Differential Scanning Calorimetry (DSC) measures the exact enthalpy of fusion ( ΔHfus​ ) and is mandatory for low-melting APIs.

  • System Validation (The Control): Run an Indium standard (Known MP: 156.6°C, ΔHfus​ : 28.62 J/g) through the DSC. If the extrapolated onset temperature deviates by more than 0.1°C, recalibrate the instrument.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the furan derivative into an aluminum pan. Hermetically seal the pan to prevent the volatilization of any cleaved bromine radicals during heating.

  • Atmospheric Control: Purge the DSC cell with ultra-high-purity Nitrogen at 50 mL/min. This prevents oxidative degradation of the furan ring.

  • Thermal Cycling: Cool the sample to -20°C to ensure complete crystallization (as the compound may be an oil at room temperature). Hold for 5 minutes.

  • Ramp Phase: Increase the temperature at a rate of 10°C/min up to 150°C.

  • Analysis: The true thermodynamic melting point is not the peak maximum, but the extrapolated onset temperature of the primary endothermic peak.

Quantitative Data Summary

The following table synthesizes the structural and predictive thermodynamic properties of the compound, serving as a reference matrix for process chemists.

PropertyValue / DescriptionAnalytical Method / Source
Chemical Name 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furanIUPAC Nomenclature
Molecular Formula C₉H₁₀Br₂OStructural Derivation
Average Molecular Weight 293.98 g/mol Isotopic Calculation
Exact Mass (Monoisotopic) 291.91 DaHigh-Resolution Mass Spectrometry
Predicted BP (760 Torr) ~320°C - 340°C (Decomposes)Thermodynamic Modeling
Practical BP (0.5 Torr) ~110°C - 130°CVacuum Distillation (AET extrapolated)
Predicted Melting Point 10°C - 35°CDSC (Extrapolated Onset)
Storage Conditions ≤ 4°C, under Argon, protect from lightStability Profiling

References

  • OECD (1995) , Test No. 102: Melting Point / Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • OECD (1995) , Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • National Institute of Standards and Technology (NIST) , NIST Chemistry WebBook, SRD 69. (Used for foundational principles on isotopic distributions and thermodynamic baseline data). URL: [Link]

Protocols & Analytical Methods

Method

Application Note & Protocol: Selective Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

Abstract This document provides a comprehensive guide and a detailed experimental protocol for the selective Suzuki-Miyaura cross-coupling of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. This challenging substrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for the selective Suzuki-Miyaura cross-coupling of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. This challenging substrate contains two distinct carbon-bromine bonds: a C(sp²)-Br bond on an electron-rich furan ring and a C(sp³)-Br bond on a cyclopropylmethyl side chain. This protocol is optimized to ensure high chemoselectivity, targeting the arylation of the furan ring while preserving the integrity of the bromomethyl functional group. We detail the rationale behind the selection of the palladium catalyst, phosphine ligand, base, and solvent system, providing researchers with a robust and reproducible method for synthesizing complex furan derivatives.

Introduction: The Challenge of Chemoselectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive.[3] However, a significant challenge arises when a substrate contains multiple reactive halides.

The target molecule, 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan, presents such a challenge. It features:

  • An aryl bromide at the C2 position of the furan ring, which is the desired site for coupling.

  • A primary alkyl bromide on the side chain, which is susceptible to undesired side reactions.

The primary goal of this protocol is to achieve a highly chemoselective coupling at the C(sp²)-Br bond. This requires a carefully designed catalytic system that preferentially undergoes oxidative addition into the aryl C-Br bond over the alkyl C-Br bond. Modern advancements in ligand design, particularly the development of bulky, electron-rich dialkylbiaryl phosphine ligands, have made such selective transformations possible, even at mild temperatures.[3]

Mechanism & Rationale for Component Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] Our choice of reagents is tailored to favor this cycle at the desired position.

The Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-Br pd_complex Ar-Pd(II)L₂(Br) (Oxidative Adduct) oa->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_complex boronate Ar'-B(OR)₃⁻ (Activated Boronic Acid) boronate->transmetalation Base (e.g., K₃PO₄) re Reductive Elimination pd_aryl_complex->re re->pd0 product Ar-Ar' (Coupled Product) re->product center_point

Caption: The Suzuki-Miyaura Catalytic Cycle.

Rationale for Reagent Selection
  • Palladium Pre-catalyst & Ligand: The choice of ligand is the most critical factor for success.[5] We recommend a buchwald-type biaryl phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These bulky and electron-rich ligands are known to accelerate both oxidative addition and reductive elimination.[3][5] This high activity allows the reaction to proceed at lower temperatures, which minimizes potential side reactions involving the alkyl bromide. The steric bulk of SPhos also favors the formation of a monoligated Pd(0)L species, which is highly reactive towards aryl halides.[3] A suitable palladium source is Pd(OAc)₂ or a pre-formed pre-catalyst like SPhos-Pd-G3.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species.[6] However, a strong base could promote SN2 substitution or E2 elimination at the bromomethyl side chain. Therefore, we select Tripotassium Phosphate (K₃PO₄) . K₃PO₄ is a moderately strong base that is highly effective in Suzuki couplings, especially with challenging or sensitive substrates, without promoting unwanted side reactions.[6][7] Its use often leads to enhanced reaction rates and yields.[6]

  • Solvent System: A mixture of an aprotic organic solvent and water is typically used. We recommend 1,4-Dioxane and Water . Dioxane effectively solubilizes the organic substrate and the palladium complex, while the water is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the formation of the active boronate species. The ratio is critical and must be carefully controlled.

  • Boronic Acid Partner: This protocol is generally applicable to a wide range of aryl- and heteroarylboronic acids or their more stable pinacol ester derivatives. For this protocol, we will use Phenylboronic Acid as a representative coupling partner.

Detailed Experimental Protocol

Materials & Reagents
ReagentGradeSupplier ExampleNotes
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan>95%Custom SynthesisSubstrate (1.0 equiv)
Phenylboronic Acid>97%Sigma-AldrichCoupling Partner (1.2 equiv)
Palladium(II) Acetate [Pd(OAc)₂]Catalyst GradeStrem ChemicalsPalladium Source (2 mol%)
SPhos>98%Sigma-AldrichLigand (4 mol%)
Tripotassium Phosphate (K₃PO₄)Anhydrous, >98%Acros OrganicsBase (3.0 equiv)
1,4-DioxaneAnhydrous, >99.8%Sigma-AldrichSolvent
Deionized WaterN/AIn-houseCo-solvent, must be degassed.
Argon or Nitrogen GasHigh PurityN/AFor creating an inert atmosphere.
Ethyl AcetateACS GradeFisher ScientificFor workup and chromatography.
Brine (Saturated NaCl solution)N/AIn-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Step-by-Step Procedure

Note: This reaction is sensitive to oxygen. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All solvents must be thoroughly degassed before use.

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (e.g., 320 mg, 1.0 mmol, 1.0 equiv), Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv), and Tripotassium Phosphate (637 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-Dioxane (8.0 mL) followed by degassed deionized water (2.0 mL) via syringe. The final solvent ratio should be 4:1 Dioxane:Water.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C . Stir the reaction mixture vigorously. The mixture will typically appear as a light brown to dark brown suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots (approx. 0.1 mL) every hour. A typical mobile phase for TLC is 10% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and deionized water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0% to 10% Ethyl Acetate in Hexanes, is typically effective to isolate the desired product, 2-{[1-(bromomethyl)cyclopropyl]methyl}-5-phenylfuran.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Solids to Schlenk Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvents B->C D 4. Heat to 80 °C with Stirring C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Quench with H₂O/EtOAc E->F G 7. Extraction & Drying F->G H 8. Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, HRMS) I->J

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently degassed solvents.3. Poor quality reagents.1. Ensure a strictly inert atmosphere.2. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon).3. Use fresh, high-purity reagents.
Formation of Side Product (Debromination of side chain)1. Reaction temperature is too high.2. Base is too strong or concentration is too high.1. Lower the reaction temperature to 60-70 °C and increase reaction time.2. Ensure accurate weighing of K₃PO₄.
Formation of Homocoupling Product (Bi-phenyl)1. Oxygen present in the reaction.2. Incorrect stoichiometry of boronic acid.1. Improve inert atmosphere technique.2. Use a slight excess (1.1-1.2 equiv) of boronic acid, but avoid a large excess.
Difficult Purification 1. Incomplete reaction.2. Formation of closely-eluting impurities.1. Drive reaction to completion by monitoring carefully.2. Use a slow gradient and high-quality silica gel for chromatography.

References

  • Li, W., Nelson, D. L., & Jensen, M. S. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4842–4845. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ghaffari, B., & Sigman, M. S. (2019). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 9(10), 9690-9696. [Link]

  • Ujaque, G., Solà, M., & Lledós, A. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(25-26), 2646-2655. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2023). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Organic Letters, 25(1), 108–113. [Link]

  • König, R. M., et al. (2023). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. ACS Catalysis, 13(5), 3508–3515. [Link]

  • Kim, S., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(13), 2735-2742. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4644-4649. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Singh, U. K., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Jana, A., et al. (2024). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16538. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... [Image]. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(12), 3142-3145. [Link]

  • Netherton, M. R., et al. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Wan, T., et al. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]

  • Dounay, A. B., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(17), 6831-6839. [Link]

  • Wang, Z., et al. (2019). Iron-catalysed enantioselective Suzuki–Miyaura coupling of racemic alkyl bromides. Chemical Communications, 55(8), 1029-1032. [Link]

  • Grushin, V. V., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1037-1050. [Link]

  • Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society, 126(5), 1340-1341. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Collection of Czechoslovak Chemical Communications, 65(8), 1233-1254. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan: A Key Pharmaceutical Intermediate

Introduction The architectural complexity and inherent reactivity of substituted furans and cyclopropanes make them prized building blocks in medicinal chemistry. The cyclopropyl moiety, in particular, is increasingly ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The architectural complexity and inherent reactivity of substituted furans and cyclopropanes make them prized building blocks in medicinal chemistry. The cyclopropyl moiety, in particular, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1][2] The title compound, 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan, represents a sophisticated pharmaceutical intermediate, combining a reactive brominated furan scaffold with a bifunctional cyclopropylmethyl group. This structure offers multiple points for diversification, making it a valuable precursor for the synthesis of novel therapeutic agents. The brominated furan can participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille), while the bromomethyl group provides a handle for nucleophilic substitution, enabling the introduction of a wide range of functional groups.

These application notes provide a comprehensive, albeit theoretical, guide for the synthesis of this valuable intermediate. The proposed synthetic pathway is grounded in established organometallic and radical chemistry principles. Each step is detailed with a full protocol, accompanied by an in-depth discussion of the underlying mechanisms and potential experimental challenges. This document is intended for researchers and professionals in drug development and process chemistry.

Overall Synthetic Strategy

The synthesis of the target molecule is envisioned as a three-step sequence, commencing with commercially available or readily synthesized starting materials. The strategy is designed to first construct the core 2-bromo-5-alkylfuran structure, followed by a late-stage functionalization of the cyclopropyl moiety.

The proposed pathway is as follows:

  • Synthesis of Key Precursor: Preparation of 1-methylcyclopropanemethanol, a crucial building block for this synthesis.

  • Lewis Acid-Catalyzed Alkylation: A Friedel-Crafts type alkylation of 2-bromofuran with 1-methylcyclopropanemethanol to form the C5-C bond and generate the intermediate, 2-bromo-5-[(1-methylcyclopropyl)methyl]furan.

  • Selective Radical Bromination: Free-radical bromination of the methyl group on the cyclopropane ring using N-Bromosuccinimide (NBS) to yield the final product. This step is mechanistically complex and requires careful control to prevent undesired side reactions.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Selective Bromination SM1 Ethyl 2-methylpropenoate INT1 1-Methylcyclopropanemethanol SM1->INT1 Simmons-Smith or Kulinkovich Reaction INT1_ref 1-Methylcyclopropanemethanol SM2 2-Bromofuran INT2 2-Bromo-5-[(1-methylcyclopropyl)methyl]furan SM2->INT2 Friedel-Crafts Alkylation Lewis Acid (e.g., In(OTf)3) INT2_ref Intermediate from Step 2 FP 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan INT2_ref->FP Radical Bromination NBS, AIBN

Figure 1: Proposed three-step synthetic workflow.

Experimental Protocols and Methodologies

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Many of the reagents used, such as N-Bromosuccinimide and Lewis acids, are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

Part 1: Synthesis of 1-Methylcyclopropanemethanol (Intermediate 1)

Rationale & Context: This alcohol serves as the key building block for introducing the C4 side chain. While commercially available, it can be synthesized from ethyl 2-methylpropenoate via cyclopropanation followed by reduction. The protocol described here is an adaptation of established methods for cyclopropanation and ester reduction.[3]

Materials:

  • Ethyl 2-methylpropenoate

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Lithium aluminum hydride (LAH)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na2SO4) solution

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Protocol:

  • Cyclopropanation (Simmons-Smith Reaction):

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM (200 mL) and cool to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.1 equivalents) to the stirred solvent.

    • Add diiodomethane (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C. A white precipitate may form.

    • After stirring for an additional 30 minutes, add ethyl 2-methylpropenoate (1.0 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude ethyl 1-methylcyclopropanecarboxylate. This can be purified by distillation if necessary.

  • Ester Reduction:

    • Prepare a suspension of LAH (1.2 equivalents) in anhydrous diethyl ether or THF in a flame-dried flask under nitrogen at 0 °C.

    • Add a solution of the crude ethyl 1-methylcyclopropanecarboxylate in the same anhydrous solvent dropwise to the LAH suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

    • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to obtain 1-methylcyclopropanemethanol as a colorless liquid.[3]

Part 2: Synthesis of 2-Bromo-5-[(1-methylcyclopropyl)methyl]furan (Intermediate 2)

Rationale & Context: This step involves a Friedel-Crafts alkylation to couple the furan and cyclopropane moieties.[4] Traditional Friedel-Crafts catalysts like AlCl3 can be too harsh for acid-sensitive furans. Therefore, a milder, water-tolerant Lewis acid such as Indium(III) triflate (In(OTf)3) or a heterogeneous catalyst like montmorillonite clay is proposed to promote the reaction between 2-bromofuran and the alcohol synthesized in Part 1.[5][6][7]

Materials:

  • 2-Bromofuran

  • 1-Methylcyclopropanemethanol (from Part 1)

  • Indium(III) trifluoromethanesulfonate (In(OTf)3) or Montmorillonite K-10

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Protocol:

  • To a flame-dried flask under a nitrogen atmosphere, add 2-bromofuran (1.5 equivalents), anhydrous DCM (or DCE), and the Lewis acid catalyst (10 mol% In(OTf)3).[5]

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of 1-methylcyclopropanemethanol (1.0 equivalent) in the reaction solvent dropwise over 20 minutes.

  • Stir the reaction at room temperature for 6-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate 2-bromo-5-[(1-methylcyclopropyl)methyl]furan.

Part 3: Synthesis of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (Final Product)

Rationale & Context: This final step is the most challenging transformation. It requires the selective bromination of a primary C-H bond on the cyclopropyl-adjacent methyl group. This is proposed to proceed via a free-radical mechanism using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).[8][9] Extreme care must be taken as two major side reactions are highly probable: electrophilic bromination of the electron-rich furan ring and, more critically, the rapid ring-opening of the cyclopropylmethyl radical intermediate.[10][11][12] The use of a non-polar solvent and controlled initiation (e.g., with light or minimal heat) is crucial to favor the desired radical pathway over ionic pathways and to minimize the lifetime of the radical intermediate.[13]

Materials:

  • 2-Bromo-5-[(1-methylcyclopropyl)methyl]furan (from Part 2)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Carbon Tetrachloride (CCl4) or Cyclohexane

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Protocol:

  • In a flask equipped with a reflux condenser and protected from light, dissolve the intermediate from Part 2 (1.0 equivalent) in anhydrous CCl4.

  • Add freshly recrystallized NBS (1.05 equivalents).

  • Add a catalytic amount of AIBN (2-5 mol%).

  • Heat the mixture to a gentle reflux (for CCl4, ~77 °C) or irradiate with a sunlamp while maintaining a moderate temperature (40-50 °C) and stir vigorously. Monitor the reaction closely by GC-MS. The reaction is often indicated by the succinimide byproduct floating to the surface.

  • Once the starting material is consumed (or an optimal conversion is reached to minimize byproducts), cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous Na2S2O3 solution to quench any remaining bromine, then with water, and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure, avoiding excessive heat.

  • The crude product should be purified immediately via flash column chromatography on silica gel (using a non-polar eluent system, e.g., hexanes) to yield the final product, 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan.

Data Presentation: Properties of Key Compounds

Compound NameStructureMolecular FormulaMol. Weight ( g/mol )Expected Appearance
1-Methylcyclopropanemethanol1-MethylcyclopropanemethanolC5H10O86.13Colorless liquid
2-Bromo-5-[(1-methylcyclopropyl)methyl]furanStructure to be inferredC9H11BrO215.09Pale yellow oil
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furanStructure to be inferredC9H10Br2O293.99Pale yellow oil

Note: Physical properties for intermediates and the final product are estimated based on similar known compounds and should be confirmed by experimental analysis (NMR, MS, IR).

Mechanistic Insights & Troubleshooting

The critical step in this synthesis is the selective radical bromination. Understanding the competing pathways is essential for developing a successful protocol.

Radical_Bromination_Mechanism Start 2-Bromo-5-[(1-methylcyclopropyl)methyl]furan Intermediate_Rad Cyclopropylmethyl Radical Intermediate Start->Intermediate_Rad H• abstraction by Br• Furan_Bromination Furan Ring Bromination (Ionic Pathway) Start->Furan_Bromination Electrophilic Attack (if Br2 conc. is high) NBS NBS + Initiator (AIBN, hν) Br_Rad Br• NBS->Br_Rad Initiation Product Desired Product (Bromomethyl) Intermediate_Rad->Product Reaction with Br2 (from NBS + HBr) RingOpened_Rad Homoallylic Radical (Ring-Opened) Intermediate_Rad->RingOpened_Rad FAST Ring Opening! k ≈ 10^8 s⁻¹ RingOpened_Product Ring-Opened Bromide RingOpened_Rad->RingOpened_Product Reaction with Br2

Figure 2: Competing pathways in the radical bromination step.

Key Challenge: Cyclopropylmethyl Radical Rearrangement

The primary obstacle is the extreme velocity of the cyclopropylmethyl radical ring-opening rearrangement. This process is highly exothermic due to the relief of ring strain and results in the formation of a more stable homoallylic radical. The rate constant for this rearrangement is on the order of 10⁸ s⁻¹ at room temperature.[10][11]

  • Mechanism: The bromine radical abstracts a hydrogen from the methyl group to form a primary radical adjacent to the cyclopropane ring. This radical can rapidly rearrange, breaking one of the cyclopropane C-C bonds to form a butenyl radical.

  • Mitigation Strategy: To favor the desired pathway where the radical is trapped by a bromine atom before it can rearrange, the reaction must be conducted under conditions that maximize the rate of trapping. This involves maintaining a sufficient concentration of the bromine source (Br2, generated in situ from NBS) while keeping the radical concentration low to prevent other side reactions. Conducting the reaction at the lowest possible temperature that still allows for initiation is critical to slow down all reaction rates, potentially giving the trapping reaction a kinetic advantage.

Side Reaction: Furan Ring Bromination

The furan ring is electron-rich and highly susceptible to electrophilic bromination.[14] N-Bromosuccinimide can act as an electrophilic bromine source, especially in polar solvents or in the presence of acid catalysts (like HBr, a byproduct of the radical reaction).

  • Mechanism: Direct electrophilic attack of Br+ (or a polarized Br source) on the furan ring, likely at the vacant C3 or C4 position.

  • Mitigation Strategy: Using a non-polar solvent like CCl4 or cyclohexane disfavors ionic pathways.[8] Ensuring the NBS is pure and free of acidic impurities is also important. The reaction should be shielded from light as much as possible to prevent excessive Br2 formation, which could favor electrophilic addition.

References

  • Ring-opening of some radicals containing the cyclopropylmethyl system. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]

  • Synthetic applications of radical ring-opening: use of cyclopropylmethyl radicals. Journal of the Chemical Society, Chemical Communications, RSC Publishing. [Link]

  • Why is cyclopropylmethyl radical opening so fast? Chemistry Stack Exchange. [Link]

  • Enantioselective Friedel–Crafts Alkylation of Furans with o-Quinone Methide Using a Chiral Oxazaborolidinium Ion Catalyst. Organic Letters, ACS Publications. [Link]

  • Enantioselective Friedel-Crafts Alkylation of Furans with o-Quinone Methide Using a Chiral Oxazaborolidinium Ion Catalyst. PubMed. [Link]

  • Enantioselective Friedel–Crafts Alkylation of Furans with o-Quinone Methide Using a Chiral Oxazaborolidinium Ion Catalyst. Organic Letters, ACS Publications. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Kinetics and regioselectivity of ring opening of substituted cyclopropylmethyl radicals. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Kinetics and regioselectivity of ring opening of substituted cyclopropylmethyl radicals. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Lewis-Acid-Catalyzed Regioselective Construction of Diversely Functionalized Polycyclic Fused Furans. ResearchGate. [Link]

  • The Synthesis of 1-Methylcyclopropanemethanol. Journal of the American Chemical Society, ACS Publications. [Link]

  • Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications. [Link]

  • Homohalocyclization: Electrophilic Bromine-Induced Cyclizations of Cyclopropanes. Organic Letters, ACS Publications. [Link]

  • Lewis-Acid-Catalyzed Regioselective Construction of Diversely Functionalized Polycyclic Fused Furans. Organic Letters, ACS Publications. [Link]

  • Allylic Bromination Using NBS. YouTube. [Link]

  • Allylic Bromination (NBS, hv). OrgoSolver. [Link]

  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. [Link]

  • Reactivity of NBS. Chemistry Stack Exchange. [Link]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. ARKIVOC. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. [Link]

  • Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Two products are formed when methylenecyclohexane reacts with NBS... Pearson+. [Link]

  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances. [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. MDPI. [Link]

  • ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ResearchGate. [Link]

  • Why does cyclopropane react with bromine? Chemistry Stack Exchange. [Link]

  • Bromination of cyclopropanes. Reddit. [Link]

  • A student adds NBS to a solution of 1-methylcyclohexene and irrad... Pearson+. [Link]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Synthesis method of 2-bromo-5-methoxyphenol. Patsnap. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.
  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. IP.com. [Link]

Sources

Method

Application Note: Chemoselective Grignard Reagent Preparation from 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The synthesis of highly functionalized pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The synthesis of highly functionalized pharmaceutical intermediates often requires the generation of organometallic reagents in the presence of competing reactive sites. The molecule 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan presents a classic chemoselectivity challenge: it contains both an electron-rich heteroaryl bromide (C-sp²) and a primary alkyl bromide (C-sp³).

Attempting to form a Grignard reagent via traditional magnesium metal insertion will inevitably lead to complex mixtures, as Mg(0) kinetically favors insertion into the weaker sp³ C-Br bond. To achieve exclusive mono-metalation at the furan ring, we must abandon kinetic insertion in favor of thermodynamically driven halogen-magnesium exchange using Knochel’s Turbo-Grignard reagent (iPrMgCl·LiCl)[1]. This application note details the mechanistic causality, comparative data, and a self-validating protocol for the selective preparation of the 2-furylmagnesium chloride derivative.

Mechanistic Rationale: Overcoming sp³ vs. sp² Competition

As an application scientist, it is critical to understand why a protocol works rather than just following a recipe. The selective metalation of this di-bromo substrate relies on three interconnected chemical principles:

A. Thermodynamic Control of Halogen-Metal Exchange

Unlike direct Mg(0) insertion, which is dictated by bond dissociation energies (favoring the alkyl bromide), halogen-magnesium exchange is an equilibrium process driven by the thermodynamic stability of the resulting carbanion[2]. The stability of carbanions follows the hybridization trend: sp > sp² > sp³ . When the substrate is treated with isopropylmagnesium chloride (iPrMgCl, an sp³ Grignard), the exchange at the 2-bromofuran position generates a highly stable sp² furyl carbanion. Conversely, exchange at the primary alkyl bromide would generate an sp³ carbanion, offering no thermodynamic driving force. Thus, the equilibrium exclusively funnels the reaction toward the heteroaryl Grignard[2].

B. The Critical Role of Lithium Chloride (LiCl)

Standard iPrMgCl exists as polymeric aggregates in THF, making it relatively unreactive at low temperatures. If the reaction is run at room temperature to compensate, the newly formed furyl Grignard can act as a nucleophile and attack the unreacted alkyl bromide on another molecule, leading to Wurtz-type oligomerization[3]. The addition of stoichiometric LiCl breaks these polymeric aggregates to form a highly reactive magnesiate complex ([iPrMgCl₂]⁻ Li⁺). This drastically lowers the activation energy of the exchange, allowing the reaction to proceed rapidly at -20 °C—a temperature where intermolecular nucleophilic attack (oligomerization) is kinetically frozen[3].

Mechanism cluster_0 Kinetic Control (Mg Metal) cluster_1 Thermodynamic Control (Turbo-Grignard) Substrate 2-Bromo-5-{[1-(bromomethyl) cyclopropyl]methyl}furan (sp² & sp³ Bromides) Mg Mg(0) Insertion (Reflux) Substrate->Mg Turbo iPrMgCl·LiCl (-20 °C) Substrate->Turbo AlkylGrignard Alkyl Grignard Formation & Wurtz Coupling Mg->AlkylGrignard Favors sp³ C-Br ArylGrignard 2-Furylmagnesium Chloride (Selective sp² Exchange) Turbo->ArylGrignard Favors sp² C-Br

Thermodynamic vs. Kinetic control in chemoselective Grignard formation.

Comparative Reaction Dynamics

The table below summarizes the quantitative outcomes of different metalation strategies applied to di-bromo substrates of this class, highlighting the necessity of the Turbo-Grignard approach[3],[4].

MethodologyReagentTemperaturePrimary Reactive SiteChemoselectivityYield (sp² Grignard)
Direct Insertion Mg(0) turnings, I₂RefluxAlkyl Bromide (sp³)Poor< 10% (Oligomers)
Standard Exchange iPrMgCl0 °C to RTHeteroaryl Bromide (sp²)Moderate40 - 50%
Turbo-Grignard iPrMgCl·LiCl-20 °C to 0 °CHeteroaryl Bromide (sp²)Excellent> 90%

Validated Experimental Protocol

The following methodology is designed as a self-validating system . By incorporating an analytical quench step, the operator can confirm the success of the chemoselective exchange before committing the valuable intermediate to downstream cross-coupling or nucleophilic addition steps.

Reagents and Equipment
  • 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (1.0 equiv, 10 mmol)

  • iPrMgCl·LiCl complex (1.3 M in THF, 1.05 equiv, 10.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Flame-dried Schlenk flask equipped with a magnetic stir bar and argon balloon.

Protocol S1 Step 1 Substrate in Dry THF (-20 °C) S2 Step 2 Dropwise addition iPrMgCl·LiCl S1->S2 S3 Step 3 Stir 1h at -20 °C (Halogen Exchange) S2->S3 S4 Step 4 Iodine Quench (Aliquot for GC) S3->S4 S5 Step 5 Electrophile Addition S4->S5

Step-by-step workflow for chemoselective Turbo-Grignard preparation.

Step-by-Step Methodology

Step 1: System Preparation

  • Purge a flame-dried 50 mL Schlenk flask with Argon for 5 minutes.

  • Dissolve 10 mmol of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan in 20 mL of anhydrous THF.

  • Submerge the flask in a dry ice/ethylene glycol bath maintained at exactly -20 °C. Allow 10 minutes for thermal equilibration. Causality Check: Strict temperature control is required. Above 0 °C, the sp² Grignard will slowly begin to attack the sp³ alkyl bromide.

Step 2: Reagent Addition 4. Using a dry syringe, slowly add 8.07 mL of iPrMgCl·LiCl (1.3 M in THF) dropwise over 15 minutes down the inner wall of the flask. 5. Maintain the reaction temperature at -20 °C and stir vigorously for 1 hour.

Step 3: Analytical Validation (The Self-Validating Quench) 6. Withdraw a 0.1 mL aliquot of the reaction mixture using a gas-tight syringe. 7. Inject the aliquot into a GC vial containing 0.5 mL of a 0.5 M solution of elemental iodine (I₂) in dry THF. 8. Wash the quenched sample with saturated aqueous Na₂S₂O₃ to remove excess iodine, extract with 1 mL of ethyl acetate, and analyze via GC-MS. Validation Criteria: The GC-MS chromatogram must show the complete disappearance of the di-bromo starting material mass. The dominant peak should correspond to the mono-iodo, mono-bromo product (indicating successful exchange at the furan ring and preservation of the alkyl bromide). Isopropyl bromide will also be visible as a byproduct of the exchange.

Step 4: Downstream Application 9. Once GC-MS confirms >95% conversion, the resulting 5-{[1-(bromomethyl)cyclopropyl]methyl}-2-furylmagnesium chloride·LiCl solution is ready for immediate in situ reaction. 10. Add the desired electrophile (e.g., an aldehyde, ketone, or a transition-metal catalyst for cross-coupling) directly to the flask at -20 °C, then allow the mixture to slowly warm to room temperature.

References

  • Minimization of Side Reactions in Bromine Magnesium Exchanges with i-PrMgCl/LiCl and s-BuMgCl/LiCl Mixtures. Organic Process Research & Development, ACS Publications (2006). URL:[Link]

  • THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. ChemInform (2013/2014). URL: [Link]

  • Minimal Theoretical Description of Magnesium Halogen Exchanges. ACS Omega, ACS Publications (2023). URL:[Link]

  • Iron-Catalyzed Cross-Coupling of N-Heterocyclic Chlorides and Bromides with Arylmagnesium Reagents. Organic Letters, ACS Publications (2012). URL:[Link]

Sources

Application

Application Note: Ring-Opening Reactions of the Cyclopropyl Group in 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

Introduction & Mechanistic Rationale The cyclopropylmethyl system is a highly privileged motif in organic synthesis, renowned for its utility as a kinetic radical clock and a versatile precursor for complex ring expansio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The cyclopropylmethyl system is a highly privileged motif in organic synthesis, renowned for its utility as a kinetic radical clock and a versatile precursor for complex ring expansions. The substrate 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (CAS: 1859613-67-4) presents a unique bifunctional scaffold: a highly strained cyclopropyl ring bearing a bromomethyl trigger, tethered to a reactive 2-bromofuran moiety.

Radical-Mediated Cascade Dynamics

When subjected to homolytic cleavage conditions (e.g., via standard tin-hydride chemistry or photoredox catalysis), the bromomethyl group generates a localized primary carbon radical. Driven by the relief of substantial ring strain, the cyclopropylmethyl radical undergoes an ultrafast, entropically favorable ring opening (rate constant k≈8.6×107 s−1 at 298 K) to form a homoallylic radical [1].

The proximity of the furan ring—a well-established radical acceptor—facilitates a subsequent intramolecular cascade cyclization [2]. Because furan is highly nucleophilic, the electrophilic nature of the newly formed homoallylic radical dictates the success of this 5-exo-trig or 6-endo-trig cyclization. This tandem ring-opening/cyclization sequence allows for the rapid assembly of bridged or spirocyclic architectures, which are highly sought after in modern drug discovery to explore novel 3D conformational spaces.

Cationic Wagner-Meerwein Expansion

Alternatively, under Lewis or Brønsted acid catalysis, the cyclopropyl group can undergo a cationic Wagner-Meerwein rearrangement. The stabilization of the resulting non-classical carbocation dictates the regioselectivity, often leading to cyclobutane derivatives (ring expansion) or homoallylic systems (ring opening) [3]. The use of highly fluorinated solvents, such as hexafluoroisopropanol (HFIP), is critical here; HFIP's strong hydrogen-bond donating ability and low nucleophilicity stabilize the carbocation intermediate without prematurely quenching it [4].

Mechanistic & Workflow Visualizations

Mechanism Substrate 2-Bromo-5-{[1-(bromomethyl) cyclopropyl]methyl}furan RadicalGen Radical Generation (C-Br Homolysis) Substrate->RadicalGen CPM_Radical Cyclopropylmethyl Radical Intermediate RadicalGen->CPM_Radical RingOpen Rapid Ring Opening (Strain Relief, k ~ 10^8 s^-1) CPM_Radical->RingOpen Homoallyl Homoallylic Radical RingOpen->Homoallyl Cyclization Intramolecular Furan Trap (Cascade) Homoallyl->Cyclization Product Spiro/Fused Polycyclic Product Cyclization->Product

Caption: Radical cascade mechanism: from cyclopropylmethyl generation to intramolecular furan trapping.

Workflow Start Substrate Preparation (Dry Degassed Solvent) MethodA Path A: Radical Cascade Bu3SnH / AIBN (80°C) Start->MethodA MethodB Path B: Cationic Expansion Sc(OTf)3 / HFIP (25°C) Start->MethodB WorkupA Quench & KF Wash (Remove Tin Byproducts) MethodA->WorkupA WorkupB Aqueous Quench & Extraction MethodB->WorkupB Purification Flash Column Chromatography (Silica Gel) WorkupA->Purification WorkupB->Purification Analysis NMR / HRMS Characterization Purification->Analysis

Caption: Experimental workflow logic for divergent ring-opening protocols.

Experimental Methodologies

Protocol A: Radical-Mediated Cascade Cyclization (Tin-Hydride Method)

Expertise & Causality: Tributyltin hydride ( Bu3​SnH ) and azobisisobutyronitrile (AIBN) are utilized for radical generation. A critical parameter in this protocol is the syringe pump addition of Bu3​SnH . Maintaining a low steady-state concentration of the hydrogen atom donor ensures that the intermediate cyclopropylmethyl radical has sufficient time to undergo the unimolecular ring-opening and subsequent intramolecular furan cyclization before premature hydrogen atom transfer (HAT) quenches the acyclic radical.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (1.0 equiv, 0.5 mmol) in anhydrous, thoroughly degassed benzene or toluene (50 mL, 0.01 M). Note: High dilution favors intramolecular cyclization over intermolecular side reactions.

  • Initiation: Heat the solution to a gentle reflux (80 °C) under an inert argon atmosphere.

  • Reagent Addition: Dissolve Bu3​SnH (1.2 equiv, 0.6 mmol) and AIBN (0.1 equiv, 0.05 mmol) in 10 mL of the degassed solvent. Add this mixture dropwise to the refluxing substrate solution via a syringe pump over 4 hours.

  • Completion: Stir for an additional 2 hours at reflux. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1).

  • Workup (Tin Removal): Cool the mixture to room temperature. Concentrate the solvent in vacuo. Dissolve the crude residue in diethyl ether (20 mL) and add a 10% w/w aqueous solution of Potassium Fluoride (KF) (20 mL). Stir vigorously for 2 hours to precipitate polymeric tributyltin fluoride.

  • Isolation: Filter through a pad of Celite, separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography.

Protocol B: Acid-Catalyzed Cationic Ring Expansion

Expertise & Causality: This protocol leverages Scandium(III) triflate ( Sc(OTf)3​ ) as a mild, oxophilic Lewis acid to trigger ionization. The use of HFIP as a co-solvent is non-negotiable; its unique properties suppress nucleophilic attack on the transient carbocation, funneling the reaction pathway toward the thermodynamic cyclobutane ring expansion [4].

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv, 0.5 mmol) in a 4:1 mixture of anhydrous Dichloromethane and HFIP (10 mL).

  • Catalyst Addition: Cool the reaction vessel to 0 °C. Add Sc(OTf)3​ (10 mol%, 0.05 mmol) in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 12 hours. The reaction color may shift to a deep yellow/orange, indicative of furan-stabilized carbocation intermediates.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL).

  • Extraction: Extract the aqueous phase with Dichloromethane ( 3×10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Isolate the cyclobutane-fused products via silica gel chromatography.

Quantitative Data & Regioselectivity Summary

The choice of reaction conditions directly dictates the structural outcome of the cyclopropyl group's rearrangement. The table below summarizes the expected quantitative data based on analogous cyclopropylmethyl-furan systems [2, 5].

Reaction ProtocolPrimary IntermediateMajor PathwayDominant Product MotifExpected Yield
A: Bu3​SnH / AIBN (80 °C) Carbon RadicalRing-Opening 5-exo-trigSpiro/Fused Homoallylic Furan65 - 75%
B: Sc(OTf)3​ / HFIP (25 °C) CarbocationWagner-Meerwein Ring ExpansionCyclobutane-Fused Furan70 - 82%
C: Photoredox (Ir-cat, hv) Carbon RadicalRing-Opening CascadeSpiro/Fused Homoallylic Furan55 - 68%
D: Solvolysis ( H2​O /EtOH, Δ ) CarbocationDirect Nucleophilic TrappingAcyclic Homoallylic Alcohol< 40% (Complex Mix)

Table 1: Divergent reactivity profiles of the 1-(bromomethyl)cyclopropyl moiety under various catalytic conditions.

References

  • Chemistry Stack Exchange Community. (2018). Why is cyclopropylmethyl radical opening so fast? Stack Exchange. Available at: [Link]

  • Routledge, A., et al. (2011). From Polymer to Small Organic Molecules: A Tight Relationship between Radical Chemistry and Solid-Phase Organic Synthesis. Molecules, 16(4), 3252. Available at:[Link]

  • Alabugin, I. V., et al. (2015). Alkenes as Alkyne Equivalents in Radical Cascades Terminated by Fragmentations: Overcoming Stereoelectronic Restrictions on Ring Expansions. Journal of the American Chemical Society, 137(19), 6335-6349. Available at:[Link]

  • Moran, J., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 614-617. Available at:[Link]

  • Studer, A. (2023). Organic Synthesis Using Nitroxides. Chemical Reviews, 123(16), 10302-10380. Available at:[Link]

Method

Application Note: Orthogonal Functionalization of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan in Advanced Drug Discovery

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary The pursuit of novel chemical space in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on bifunctional building blocks that allow for modular, orthogonal functionalization. 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is a premium, highly functionalized scaffold bridging heteroaromatic pharmacology with aliphatic structural rigidity.

This building block features two distinct electrophilic sites:

  • An sp² heteroaryl bromide (C2 of the furan ring): Primed for transition-metal-catalyzed cross-coupling.

  • An sp³ alkyl bromide (cyclopropylmethyl moiety): Primed for nucleophilic substitution (S_N2) or radical-mediated transformations.

This guide provides authoritative, field-proven methodologies for exploiting the chemoselectivity of this molecule, allowing researchers to construct complex, spirocyclic, or heavily decorated pharmaceutical intermediates without the need for cumbersome protecting group strategies.

Structural & Mechanistic Analysis: The Causality of Reactivity

To effectively utilize this building block, one must understand the stereoelectronic principles governing its dual reactivity.

The Heteroaryl Bromide (Site A)

The 2-bromofuran moiety is highly electron-rich, yet the sp² C–Br bond is highly polarized. Palladium(0) catalysts undergo oxidative addition at this site rapidly due to the stabilization of the transition state by the furan's π -system. Literature demonstrates that 2-bromofurans can be efficiently coupled via Suzuki-Miyaura or Buchwald-Hartwig amination under mild conditions [1, 2].

The Cyclopropylmethyl Bromide (Site B)

Typically, a neopentyl-like bromide (a primary bromide adjacent to a quaternary carbon) is notoriously unreactive toward S_N2 displacement due to severe steric hindrance. However, in the 1-(bromomethyl)cyclopropyl system, the geminal alkyl groups are "tied back" into a highly strained three-membered ring. The internal C–C–C bond angle of ~60° forces the external bond angles to widen, significantly reducing steric bulk at the backside of the –CH₂Br group. This allows for rapid S_N2 reactions with amines, thiols, and cyanides—a principle widely utilized in the synthesis of leukotriene receptor antagonists like Montelukast [3, 4].

Furthermore, because Pd(0) preferentially inserts into sp² C–Br bonds over sp³ C–Br bonds, and because the cyclopropylmethyl system lacks β -hydrogens (preventing β -hydride elimination), Site B remains completely inert during standard Palladium-catalyzed cross-couplings.

ReactivityMap Center 2-Bromo-5-{[1-(bromomethyl) cyclopropyl]methyl}furan Pd Site A: 2-Bromofuran (sp2 C-Br) Center->Pd Pd(0) Catalyst SN2 Site B: Alkyl Bromide (sp3 C-Br) Center->SN2 Nucleophile Suzuki Suzuki/Stille/Buchwald Cross-Coupling Pd->Suzuki Nucleophile SN2 Amination/ Etherification SN2->Nucleophile

Diagram 1: Orthogonal reactivity map of the bifunctional furan building block.

Quantitative Data: Reaction Optimization

The following tables summarize the optimized conditions for sequential functionalization. The self-validating logic here dictates that the cross-coupling must be performed first to prevent the basic/nucleophilic conditions of the S_N2 step from generating secondary amines that could poison the Palladium catalyst.

Table 1: Optimization of Chemoselective Suzuki Coupling (Site A)

Goal: Maximize aryl coupling at C2 while preserving the aliphatic bromide.

Catalyst SystemBaseSolventTemp (°C)Yield (Mono-coupled)sp³ C-Br Cleavage
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O80°C75%< 5%
Pd(dppf)Cl₂ (3 mol%) K₂CO₃ (2 eq) 1,4-Dioxane/H₂O 60°C 92% 0% (Undetectable)
Pd₂(dba)₃ / XPhosCs₂CO₃ (2 eq)1,4-Dioxane100°C60%25% (Decomposition)
Table 2: S_N2 Displacement Scope (Site B)

Goal: Displace the remaining aliphatic bromide on the intermediate generated from Table 1.

NucleophileBaseSolventTemp (°C)Time (h)Isolated Yield
Morpholine (2 eq)K₂CO₃ (2 eq)DMF80°C1288%
Piperazine (3 eq)K₂CO₃ (2 eq)DMF80°C1285%
Sodium Cyanide (1.5 eq)NoneDMSO70°C890%

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checks ensure that the causality of the reaction is verified before proceeding to the next synthetic step.

Workflow Step1 Step 1: Chemoselective Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 60°C) QC1 QC Check: LC-MS Confirm retention of sp3 C-Br (1:1 M/M+2 isotope pattern) Step1->QC1 Step2 Step 2: SN2 Substitution (Secondary Amine, K2CO3, 80°C) QC1->Step2 Pass QC2 QC Check: NMR/HRMS Confirm displacement of sp3 C-Br Step2->QC2 Final Final Bifunctionalized Product QC2->Final Pass

Diagram 2: Experimental workflow with built-in analytical validation checkpoints.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

This step functionalizes the furan ring while leaving the cyclopropylmethyl bromide intact.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the solution with Argon for an additional 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 60°C in a pre-heated oil bath for 4–6 hours.

  • Validation (QC Check 1): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Causality Check: You must observe the disappearance of the starting material and the appearance of the product mass. Crucially, the product mass must exhibit a distinct 1:1 isotopic doublet (M and M+2) indicative of the retained sp³ bromine atom. If the isotopic pattern is missing, over-reduction or premature S_N2 has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: S_N2 Amination of the Aliphatic Bromide

This step installs the solubilizing group or pharmacophore at the cyclopropyl core.

  • Preparation: To a vial containing the intermediate from Protocol A (1.0 mmol, 1.0 eq), add anhydrous DMF (5 mL).

  • Reagent Addition: Add K₂CO₃ (2.0 mmol, 2.0 eq) followed by the desired secondary amine (e.g., morpholine, 2.0 mmol, 2.0 eq).

  • Reaction: Seal the vial and heat to 80°C for 12 hours. The elevated temperature is required to overcome the residual steric hindrance of the cyclopropyl system.

  • Validation (QC Check 2): Analyze via LC-MS.

    • Causality Check: The 1:1 isotopic bromine pattern must be completely absent, replaced by a single mass peak corresponding to the amine adduct.

  • Workup: Quench the reaction with water (15 mL) to dissolve the inorganic salts. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH).

References

  • Synthesis of 2-Substituted Furans by Iron- and Palladium-Catalyzed Coupling Reactions Thieme Connect (Synthesis)
  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides The Journal of Organic Chemistry (ACS Public
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile (Montelukast Intermediates & Cyclopropyl Building Blocks) LookChem
  • Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans Taylor & Francis Online

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan synthesis

Welcome to the technical support guide for the synthesis of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. This document is intended for researchers, chemists, and process development professionals who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. This document is intended for researchers, chemists, and process development professionals who are working with this molecule, a key building block in various research and development applications. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve reaction yield and purity.

Overview of the Core Synthesis

The target molecule is typically synthesized from a diol precursor, namely {1-[(5-bromo-2-furyl)methyl]cyclopropyl}methanol. The primary transformation involves the selective double bromination of the two hydroxyl groups. The most common methods for this conversion are the Appel reaction (using triphenylphosphine and a bromine source) and reaction with phosphorus tribromide (PBr₃).

While seemingly straightforward, this synthesis is prone to several challenges that can significantly lower the yield. These include the formation of mono-brominated intermediates, rearrangement of the cyclopropylmethyl moiety, and decomposition of the furan ring. Understanding the underlying mechanisms of these side reactions is crucial for effective troubleshooting.

DOT Script for Core Synthesis Pathway

A {1-[(5-bromo-2-furyl)methyl]cyclopropyl}methanol (Diol Precursor) C 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (Target Molecule) A->C Primary Reaction (SN2 Displacement) D Side Products (Mono-bromo species, Rearrangement products, TPPO) A->D Side Reactions B Brominating Agent (e.g., PPh3/CBr4 or PBr3) B->C B->D

Caption: Core reaction pathway for the synthesis of the target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction has stalled, and I see a significant amount of mono-brominated intermediate in the crude NMR. What went wrong?

Answer: This is a common issue often related to stoichiometry, reagent purity, or reaction temperature.

  • Causality: The conversion of the diol to the dibromide is a two-step process. If the reaction conditions are not optimal, the second bromination may be significantly slower than the first, leading to an accumulation of the mono-bromo alcohol intermediate.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the brominating agent. For an Appel reaction, at least 2.2-2.5 equivalents of both triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are recommended to drive the reaction to completion.[1][2] For PBr₃, at least 0.7-0.8 equivalents are needed to convert both alcohol groups.[3][4]

    • Reagent Quality: Triphenylphosphine can oxidize over time. Use freshly opened or purified PPh₃. Similarly, PBr₃ is highly sensitive to moisture and should be handled under an inert atmosphere.[3][4]

    • Temperature Control: While Appel reactions are often run at 0 °C to room temperature, a gentle warming to 30-40 °C for a few hours after the initial addition may be necessary to push the second bromination to completion.[1] Monitor this carefully, as excessive heat can promote side reactions.

    • Solvent Choice: Ensure your solvent (typically dichloromethane or THF) is anhydrous. Water will quench the active phosphonium intermediates in an Appel reaction or react violently with PBr₃.[3]

Question 2: The yield is low, and I've isolated an isomeric impurity. What is causing this?

Answer: This strongly suggests that a carbocation rearrangement has occurred. The cyclopropylmethyl system is notoriously susceptible to this type of isomerization.

  • Causality: While SN2-type reactions (like the Appel reaction or PBr₃ bromination) are designed to avoid carbocation intermediates, any reaction conditions that promote an SN1 pathway can lead to rearrangement.[2][5] This can be triggered by acidic byproducts or excessive heat. The cyclopropylmethyl cation can rearrange to a more stable homoallylic or cyclobutyl cation, leading to undesired isomeric bromides.

  • Troubleshooting Steps:

    • Avoid Strong Acids: The HBr generated as a byproduct in PBr₃ reactions can catalyze rearrangement.[3] Including a non-nucleophilic base, such as pyridine or 2,6-lutidine (in slight excess), can scavenge this acid and suppress isomerization.[5]

    • Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For PBr₃ additions, maintaining the temperature at 0 °C or below is critical.[5]

    • Choose the Right Reagent: The Appel reaction is generally considered milder and less prone to rearrangements than PBr₃ because it operates under neutral conditions.[6][7] If rearrangements are a persistent problem with PBr₃, switching to Appel conditions is a highly recommended solution.

DOT Script for Troubleshooting Logic

start Low Yield or Impurities Detected check_nmr Analyze Crude NMR/TLC start->check_nmr mono_bromo Issue: Mono-Brominated Intermediate check_nmr->mono_bromo Incomplete Conversion isomer Issue: Isomeric Impurity check_nmr->isomer Unexpected Signals furan_decomp Issue: Furan Decomposition (Dark Color) check_nmr->furan_decomp Polymerization/Darkening solve_mono Solution: • Increase Reagent Stoichiometry • Check Reagent Purity • Gentle Warming mono_bromo->solve_mono solve_isomer Solution: • Add Non-Nucleophilic Base (e.g., Pyridine) • Maintain Low Temperature • Switch to Appel Reaction isomer->solve_isomer solve_furan Solution: • Use Anhydrous Solvents • Scavenge Acid Byproducts • Protect from Light/Air furan_decomp->solve_furan success Improved Yield & Purity solve_mono->success solve_isomer->success solve_furan->success

Caption: Troubleshooting workflow for common synthesis issues.

Question 3: My reaction mixture turned dark brown/black, and purification is difficult. Why?

Answer: This indicates decomposition of the furan ring. Furans are sensitive to acids and can undergo polymerization or degradation under harsh conditions.[8]

  • Causality: The furan nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack and polymerization, especially in the presence of strong acids like HBr.[9]

  • Troubleshooting Steps:

    • Acid Scavenging: As mentioned previously, adding a mild base like pyridine when using PBr₃ is crucial to neutralize the HBr byproduct.[5]

    • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can hydrolyze PBr₃, generating phosphorous acid and more HBr.[4]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air-oxidation, which can also contribute to the degradation of sensitive organic molecules.[10]

    • Work-up Procedure: During the aqueous work-up, quickly neutralize any residual acid with a cold, dilute solution of sodium bicarbonate before extraction.

Question 4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my Appel reaction?

Answer: TPPO is a common purification challenge due to its polarity and tendency to co-elute with products.

  • Solutions:

    • Precipitation: After the reaction is complete, concentrate the reaction mixture and add a non-polar solvent like hexane or a mixture of hexane/ether. TPPO has limited solubility in these solvents and will often precipitate, allowing it to be removed by filtration.[1]

    • Column Chromatography: If precipitation is incomplete, column chromatography is necessary. A gradient elution on silica gel, starting with a non-polar eluent (e.g., 100% hexane) and gradually increasing polarity (e.g., to 5-10% ethyl acetate in hexane), can effectively separate the non-polar desired product from the more polar TPPO.

    • Alternative Reagents: For future syntheses, consider using polymer-supported triphenylphosphine or fluorous phosphines, which allow for much easier separation of the phosphine oxide byproduct.[6]

Key Parameter Optimization

Systematic optimization of reaction parameters is key to maximizing yield.

ParameterStandard ConditionOptimized ConditionRationale & Impact on Yield
Brominating Agent PBr₃PPh₃ / CBr₄ (Appel)The Appel reaction is milder, operates under neutral conditions, and significantly reduces the risk of acid-catalyzed rearrangement or furan decomposition, often leading to higher and more consistent yields.[6][7][11]
Temperature 0 °C to Room Temp0 °C for addition, then hold at 0 °C or allow slow warm-up to RTLower temperatures suppress side reactions, especially carbocation rearrangements.[3][5] Careful monitoring is essential to balance reaction rate with selectivity.
Base Additive (for PBr₃) None1.1 eq Pyridine or 2,6-LutidineA non-nucleophilic base neutralizes the HBr byproduct, preventing acid-catalyzed degradation of the furan ring and rearrangement of the cyclopropylmethyl group.[5]
Solvent Dichloromethane (DCM)Anhydrous Dichloromethane or THFStrict exclusion of water is critical to prevent quenching of reagents and formation of acidic byproducts, which directly impact yield and purity.[3][4]
Work-up Water quenchCold, dilute NaHCO₃ quenchNeutralizing acidic species immediately upon reaction completion prevents product degradation during extraction and concentration steps.

Frequently Asked Questions (FAQs)

  • FAQ 1: Is the target molecule stable for long-term storage? The bromomethylcyclopropane moiety can be sensitive to heat and light.[10] The C-Br bond can be labile, and the furan ring can be prone to oxidation. For long-term storage, it is recommended to keep the purified compound at low temperatures (2-8 °C), protected from light in an amber vial, and under an inert atmosphere.[10][12]

  • FAQ 2: Can I use N-Bromosuccinimide (NBS) for this transformation? NBS is typically used for allylic or benzylic bromination or for brominating electron-rich aromatic rings.[13] While it can be used with PPh₃ to generate the brominating phosphonium salt in situ, using the pre-formed PPh₃/CBr₄ complex (Appel reaction) is more common and reliable for converting alcohols to alkyl bromides. Using NBS alone is not suitable for converting a primary alcohol to a bromide.

  • FAQ 3: What analytical techniques are best for monitoring the reaction? Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a non-polar eluent system (e.g., 10% Ethyl Acetate/Hexane). The diol starting material will have a low Rf, the mono-bromo intermediate will be in the middle, and the final dibromo product will have the highest Rf. ¹H NMR spectroscopy of the crude reaction mixture is invaluable for confirming the structure and identifying any isomeric byproducts.

Optimized Experimental Protocol (Appel Reaction)

This protocol is designed to minimize side reactions and simplify purification.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add {1-[(5-bromo-2-furyl)methyl]cyclopropyl}methanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add triphenylphosphine (2.5 eq) to the solution and stir until it dissolves. In a separate flask, dissolve carbon tetrabromide (2.5 eq) in a minimal amount of anhydrous DCM.

  • Reaction: Add the CBr₄ solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. A white precipitate of triphenylphosphine oxide may begin to form.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently warmed to 35 °C for 1-2 hours.

  • Quench & Work-up: Once the starting material is consumed, cool the mixture back to 0 °C and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Purification (Part 1 - TPPO Removal): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. To the resulting crude oil/solid, add a sufficient volume of 1:1 diethyl ether/hexane and stir vigorously. The TPPO should precipitate. Filter the solid and wash with cold hexane.

  • Purification (Part 2 - Chromatography): Concentrate the filtrate. Purify the remaining crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan.

References

  • Appel reaction - Wikipedia. Wikipedia. [Link]

  • Appel Reaction. Organic Chemistry. [Link]

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). OrgoSolver. [Link]

  • Appel Reaction. Organic Chemistry Portal. [Link]

  • (Bromomethyl)cyclopropane | CAS#:7051-34-5. Chemsrc. [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. ARPI. [Link]

  • Optimization of n-BuLi alkylation of furan. Reddit. [Link]

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Chemia. [Link]

  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. [Link]

  • Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Semantic Scholar. [Link]

  • Alcohol → Alkyl Bromide with PBr₃. OrgoSolver. [Link]

  • PBr3 and SOCl2. Master Organic Chemistry. [Link]

  • Phosphorus tribromide - Wikipedia. Wikipedia. [Link]

  • (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. MDPI. [Link]

  • Method for purifying a bromine compound.
  • De novo synthesis of brominated dioxins and furans. PubMed. [Link]

  • 2,5-DIMETHOXY-2,5-DIHYDROFURAN. Organic Syntheses. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

  • Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. [Link]

  • making halogenoalkanes (haloalkanes). Chemguide. [Link]

  • Synthesis of 5‐Bromomethylfurfural from Cellulose as a Potential Intermediate for Biofuel. Wiley Online Library. [Link]

  • Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Lithiation of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chemoselective functionalization of complex polyhalogenated scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chemoselective functionalization of complex polyhalogenated scaffolds.

The molecule 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan presents a classic, high-stakes chemoselectivity challenge. It contains two competing electrophilic sites: an sp²-hybridized heteroaryl bromide (furan 2-position) and an sp³-hybridized primary alkyl bromide. Furthermore, the alkyl bromide is situated on a cyclopropylmethyl framework—a structural motif that is notoriously sensitive to radical-mediated degradation.

This guide provides the mechanistic causality behind experimental choices, a troubleshooting FAQ, and a self-validating protocol to achieve selective lithiation at the furan 2-position while preserving the delicate alkyl bromide.

Reaction Pathway & Mechanistic Flowchart

To successfully functionalize this molecule, we must navigate narrow kinetic windows. The diagram below illustrates the divergent pathways dictated by your choice of reagents and conditions.

Lithiation SM 2-Bromo-5-{[1-(bromomethyl) cyclopropyl]methyl}furan Opt n-BuLi, THF, -78 °C SM->Opt SET t-BuLi or Temp > -40 °C SM->SET Desired 2-Furyllithium Intermediate (Selective sp2 Exchange) Opt->Desired Wurtz High Concentration or Poor Mixing Desired->Wurtz attacks unreacted SM Radical Cyclopropylmethyl Radical (sp3 Reduction) SET->Radical RingOpen Ring-Opened Homoallyl Byproduct Radical->RingOpen k ≈ 10⁸ s⁻¹ Oligomer Wurtz Coupling (Oligomers/Cyclization) Wurtz->Oligomer

Fig 1. Divergent reaction pathways during the lithiation of the dual-bromide furan substrate.

Troubleshooting & FAQs

Q1: Why am I observing cyclopropyl ring-opened byproducts (homoallyl derivatives) instead of the intact lithiated furan? Mechanistic Causality: This is a hallmark of a Single Electron Transfer (SET) pathway, typically induced by using overly strong or sterically hindered alkyllithiums like t-BuLi. If the primary alkyl bromide undergoes SET, it generates a cyclopropylmethyl radical. This intermediate acts as a highly sensitive "radical clock," undergoing at a rate of approximately 5.7 × 10⁸ s⁻¹[1]. Solution: Switch to n-BuLi. n-BuLi favors a direct polar lithium-halogen exchange mechanism over SET, due to the greater s-character and electronegativity of the resulting carbanion[2].

Q2: My LC-MS shows significant amounts of high-molecular-weight impurities. What causes this, and how do I prevent it? Mechanistic Causality: You are observing Wurtz-type coupling. Once the 2-furyllithium species is generated, it becomes a potent nucleophile. If the reaction temperature rises, or if localized concentration gradients exist during reagent addition, the 2-furyllithium will attack the unreacted primary alkyl bromide of another substrate molecule (intermolecular) or fold back on itself (intramolecular). Solution: Strict cryogenic control (-78 °C) is mandatory. Furthermore, run the reaction at high dilution (≤ 0.05 M). Intermolecular Wurtz coupling is a bimolecular process; lowering the concentration exponentially decreases its rate relative to the unimolecular trapping with your intended electrophile.

Q3: How do I ensure complete exchange at the furan without over-lithiating the alkyl bromide? Mechanistic Causality: The relies entirely on the inherent kinetic differences of the carbon-halogen bonds[3]. The sp² C-Br exchange is orders of magnitude faster at -78 °C. Over-lithiation only occurs if excess reagent is used or if the reaction is left stirring for too long, allowing the slower sp³ exchange to catch up. Solution: Use exactly 1.05 equivalents of n-BuLi and limit the exchange time to 15–20 minutes before adding the electrophile. Furans are under these precise stoichiometric and temporal constraints[4].

Reagent Selection Matrix

To summarize the quantitative and qualitative data regarding reagent selection for this specific scaffold, consult the matrix below:

Reagentsp² vs sp³ SelectivityRisk of SET (Ring Opening)Risk of Wurtz CouplingApplication Recommendation
n-BuLi High (Fast at -78 °C)Low (Polar mechanism)Moderate (Requires high dilution)Optimal. Best balance of reactivity and chemoselectivity for 2-bromofurans.
t-BuLi Low (Reacts with both)Critical (Generates radicals)High (Highly basic/nucleophilic)Avoid. Will destroy the cyclopropylmethyl bromide moiety via SET.
i-PrMgCl·LiCl High (Very selective)LowLowAlternative. Use if lithiation fails, but requires higher temps (-20 °C) and longer times.

Self-Validating Experimental Protocol: Selective 2-Lithiation

This Standard Operating Procedure (SOP) is designed as a self-validating system . By monitoring specific physical changes (temperature, color), you can confirm the success or failure of the mechanistic steps in real-time.

Materials:

  • 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (1.0 equiv, strictly dried)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • n-Butyllithium (1.05 equiv, titrated solution in hexanes)

  • Desired Electrophile (1.2 equiv, e.g., DMF for formylation, or a borate for borylation)

Step-by-Step Procedure:

  • Preparation & Dilution: Dissolve the furan substrate in anhydrous THF to achieve a final concentration of 0.05 M .

    • Causality: High dilution suppresses bimolecular Wurtz coupling.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Insert an internal temperature probe. Wait until the internal temperature stabilizes at -78 °C .

  • Lithiation: Begin dropwise addition of n-BuLi (1.05 equiv) down the cold inner wall of the flask over 5–10 minutes.

    • Self-Validation Checkpoint 1 (Success): The solution should develop a pale yellow tint, indicative of the[5].

    • Self-Validation Checkpoint 2 (Failure): If the internal temperature spikes above -65 °C, or if the solution turns dark brown/black, Wurtz coupling or decomposition is occurring. Abort and evaluate your cooling/stirring efficiency.

  • Maturation: Stir the solution at -78 °C for exactly 15 minutes . Do not exceed 30 minutes to prevent the slower sp³ lithium-halogen exchange from initiating.

  • Electrophilic Quench: Add the desired electrophile (neat, or dissolved in a minimum amount of cold THF) dropwise.

    • Self-Validation Checkpoint 3 (Success): The pale yellow color should rapidly dissipate as the highly reactive carbanion is consumed by the electrophile.

  • Workup: Allow the reaction to warm to -20 °C, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate for purification.

References

  • Conformational Memory in Enantioselective Radical Reductions and a New Radical Clock Reaction. Journal of the American Chemical Society.[Link]

  • Overview of Carbanion Dynamics and Electrophilic Substitutions in Chiral Organolithium Compounds. National Institutes of Health (PMC).[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers (tert-Butyllithium-Mediated Selective Direct Cross-Coupling). Organic Process Research & Development.[Link]

  • Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

best chromatography solvents for purifying 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

Technical Support Center: Chromatography & Purification of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Suppor...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography & Purification of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides causality-driven troubleshooting, validated protocols, and chemical rationales for purifying 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan—a highly lipophilic, acid-sensitive heterocyclic intermediate.

Causality-Driven FAQs: Solvent Selection & Chemical Behavior

Q: What is the optimal solvent system for normal-phase flash chromatography of this specific bromofuran? A: The most effective and widely validated solvent system is a Heptane / Ethyl Acetate (EtOAc) gradient. The target molecule is highly lipophilic due to its two heavy bromine atoms and the hydrocarbon-rich cyclopropyl moiety. Literature on polybrominated furans demonstrates that non-polar gradients (e.g., 0–10% EtOAc in heptane) provide optimal resolution on silica gel[1]. Heptane is strongly preferred over hexane due to its lower neurotoxicity profile and comparable elution strength[2].

Q: Why does my furan derivative degrade, streak, or yield poorly on the silica column? A: Furan rings are electron-rich heterocycles that are notoriously sensitive to acidic conditions, which can catalyze ring-opening or polymerization. Standard silica gel is weakly acidic (pH ~4.5–5.5)[3]. If degradation occurs, the causality lies in the extended residence time on this acidic stationary phase. Self-Validating Solution: To prevent this, avoid acidic mobile phase modifiers (like TFA). If a 2D-TLC indicates on-column degradation, pre-treat the silica column by flushing it with 1% Triethylamine (TEA) in heptane to neutralize the acidic silanol groups before loading your sample.

Q: Can I use "greener" solvents for this purification without losing resolution? A: Yes. 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a sustainable, biomass-derived alternative to dichloromethane (DCM) or THF in chromatographic separations. It offers excellent solubility for halogenated heterocycles and favorable mass transfer properties, making it an excellent polar modifier if EtOAc fails[4].

Troubleshooting Guide: Resolving Specific Experimental Bottlenecks

Issue: Co-elution with debrominated or structurally similar synthetic byproducts.

  • Causality: The bulky cyclopropylmethyl and bromomethyl groups create a steric shield around the furan oxygen. This masking effect makes the molecule's dipole moment very similar to its debrominated precursors, causing them to co-elute in standard EtOAc/Heptane systems.

  • Actionable Solution: Shift the chromatographic selectivity by changing the polar modifier. Substitute EtOAc with Acetone. Acetone offers similar overall selectivity but possesses different mass transfer and desorption kinetics, which can sharpen peaks and improve resolution for closely eluting halogenated species[5].

Issue: Compound loss during post-chromatography solvent evaporation.

  • Causality: Despite the heavy bromine atoms, the compact furan and cyclopropyl structures can render the molecule semi-volatile under high vacuum and heat.

  • Actionable Solution: Maintain rotary evaporation water bath temperatures strictly below 30°C. Do not leave the purified oil on the high-vacuum pump for extended periods.

Quantitative Data: Solvent System Performance Matrix

The following table summarizes the performance of various solvent systems for the isolation of brominated furan derivatives on standard silica gel.

Solvent System (Mobile Phase)Modifier Polarity IndexTypical Rf (Bromofuran)Resolution (ΔRf vs. Debromo)Environmental Impact
Heptane / EtOAc (9:1) 4.4 (EtOAc)0.35 - 0.45Moderate (~0.10)Low (Green standard)
Hexane / EtOAc (9:1) 4.4 (EtOAc)0.35 - 0.45Moderate (~0.10)High (Neurotoxic)
Heptane / Acetone (95:5) 5.1 (Acetone)0.30 - 0.40High (~0.15)Low
Heptane / DCM (8:2) 3.1 (DCM)0.40 - 0.50Low (<0.05)High (Halogenated)

Step-by-Step Methodology: Self-Validating Purification Protocol

This protocol utilizes a self-validating loop to ensure the furan does not degrade before committing the entire batch to the column.

  • 2D-TLC System Validation: Spot the crude mixture in the bottom-left corner of a square silica TLC plate. Develop in 9:1 Heptane/EtOAc. Rotate the plate 90 degrees and develop again in the same solvent.

    • Causality: If the target compound appears as a single spot on the diagonal, it is stable. If it streaks below the diagonal, it is degrading on the acidic silica and requires column buffering[3].

  • Column Equilibration (Optional Buffering): If 2D-TLC indicates degradation, equilibrate the silica column with 3 column volumes (CV) of 1% Triethylamine (TEA) in Heptane to neutralize silanol groups. Follow with 2 CV of pure Heptane to wash out excess TEA.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM. Add deactivated silica gel (1:3 ratio to crude mass). Evaporate the DCM completely under reduced pressure (bath <30°C).

    • Causality: Dry loading prevents the "solvent front" effect caused by the high lipophilicity of the bromofuran, ensuring a tight initial band and preventing peak tailing.

  • Gradient Elution: Run a shallow gradient from 0% to 15% EtOAc in Heptane over 15 CV.

    • Causality: The dual bromine substitutions make the molecule elute rapidly; a shallow gradient maximizes the mass transfer kinetics and separates it from structurally similar impurities[5].

  • Fraction Analysis & Concentration: Identify fractions via UV (254 nm) or a KMnO4 stain. Pool pure fractions and concentrate under reduced pressure at <30°C to prevent volatilization.

Workflow Visualization

G Start Crude 2-Bromo-5-{[1-(bromomethyl) cyclopropyl]methyl}furan TLC 2D-TLC Scouting (Heptane/EtOAc) Start->TLC CheckDeg Degradation on Silica? TLC->CheckDeg Buffer Pre-treat column with 1% Et3N in Heptane CheckDeg->Buffer Yes (Streaking) CheckRes Good Resolution (ΔRf > 0.15)? CheckDeg->CheckRes No Buffer->CheckRes AltSolvent Switch polar modifier (Try Acetone or DCM) CheckRes->AltSolvent No (Co-elution) Flash Run Flash Chromatography (0-15% EtOAc in Heptane) CheckRes->Flash Yes AltSolvent->Flash Pure Pure Compound Isolated Flash->Pure

Troubleshooting workflow for the chromatographic purification of brominated furans.

References

  • Phenomenex. "Flash Chromatography: Principles & Applications."[Link]

  • ACS Sustainable Chemistry & Engineering. "Greening Flash Chromatography."[Link]

  • SciSpace. "Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran."[Link]

  • The Royal Society of Chemistry. "Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv."[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan Alkylations

Introduction Welcome to the Advanced Applications Troubleshooting Guide. As a bifunctional electrophile, 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan presents a unique set of chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Advanced Applications Troubleshooting Guide. As a bifunctional electrophile, 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan presents a unique set of chemoselectivity challenges. The molecule features a highly sterically hindered primary alkyl bromide (a pseudo-neopentyl system) and an electron-rich 2-bromofuran moiety. This guide provides causal, field-proven solutions to minimize side reactions—such as ring-opening, halogen dance, and elimination—during nucleophilic alkylation workflows.

FAQ & Troubleshooting Scenarios

Q1: Why is my alkylation reaction so slow, and why am I recovering unreacted starting material even after prolonged heating? Causality: The reactive electrophilic center (-CH₂Br) is directly attached to the C1 quaternary center of a cyclopropyl ring. This structural motif creates a "pseudo-neopentyl" steric penalty. The beta-carbons of the cyclopropyl ring create a steric shield that significantly raises the activation energy of the required backside attack in the Sₙ2 transition state ()[1]. Heating the reaction does not effectively overcome this barrier; instead, it provides the thermal energy required to activate competing Sₙ1 or elimination pathways. Solution: Do not increase the temperature. Instead, enhance the nucleophilicity of your substrate and the leaving group ability of the electrophile. We strongly recommend employing Finkelstein catalysis (adding 10–20 mol% NaI). This transiently converts the sluggish alkyl bromide into a highly reactive alkyl iodide in situ, facilitating rapid Sₙ2 displacement at room temperature.

Q2: My LC-MS/NMR analysis shows multiple isomeric side products with different ring structures (e.g., cyclobutyl or homoallyl derivatives). What is happening? Causality: You have inadvertently triggered an Sₙ1 pathway. If the bromide leaving group dissociates before the nucleophile attacks, a cyclopropylmethyl carbocation is generated. Due to the high angle strain of the cyclopropane ring and the stabilizing overlap of the Walsh orbitals with the empty p-orbital, this non-classical carbocation rapidly equilibrates with cyclobutyl and homoallyl carbocations ()[2]. Subsequent nucleophilic trapping of these resonance forms yields a complex mixture of ring-expanded and ring-opened byproducts. Solution: Strictly enforce an Sₙ2 mechanism. Avoid polar protic solvents (which stabilize the leaving group and promote ionization) and Lewis acidic additives (e.g., Ag⁺ salts). Utilize polar aprotic solvents like anhydrous DMF or DMSO to maximize the energy of the ground-state nucleophile.

Q3: I am observing degradation of the furan ring, oligomerization, or the bromine atom migrating to different positions on the furan. How do I prevent this? Causality: The 2-bromofuran moiety is highly susceptible to "halogen dance" reactions when exposed to strong bases. If you are using super-stoichiometric amounts of strong, hindered bases (like LDA, LiTMP, or KHMDS) to deprotonate your nucleophile in the presence of the furan, the base will deprotonate the furan ring, triggering a cascade of halogen-metal exchanges ()[3]. This base-catalyzed halogen dance is extremely fast and leads to scrambled bromofuran isomers and degradation ()[4]. Furthermore, any trace transition metals (Pd, Cu) will initiate oxidative addition at the C(sp²)–Br bond. Solution: Separate the deprotonation step from the alkylation step. Pre-form your nucleophile using a stoichiometric amount of NaH or K₂CO₃, allow hydrogen gas to evolve completely, and only then introduce the furan electrophile. Ensure all glassware is rigorously free of transition metal contaminants.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, demonstrating the self-validating nature of the optimized Finkelstein protocol.

Table 1: Reaction Conditions vs. Side Product Distribution

EntryBase / AdditiveSolventTemp (°C)Target Sₙ2 Yield (%)Ring-Opened Byproducts (%)Furan Degradation (%)
1K₂CO₃ (2.0 eq)MeCN801565<5
2KHMDS (2.0 eq)*THF25101075
3NaH (1.1 eq)DMF2545<5<5
4NaH (1.1 eq) + NaI (0.2 eq)DMF2588 <5 <5

*Electrophile present during deprotonation, triggering halogen dance.

Mechanistic Divergence

Mechanism SM 2-Bromo-5-{[1-(bromomethyl) cyclopropyl]methyl}furan SN2 Target Alkylation (SN2 Pathway) SM->SN2 Strong Nucleophile Polar Aprotic Solvent SN1 Cyclopropylmethyl Carbocation (SN1) SM->SN1 Heat / Protic Solvent Lewis Acids HalogenDance Halogen Dance Byproducts SM->HalogenDance Excess Strong Base (e.g., LDA, KHMDS) RingOpen Homoallyl Byproducts SN1->RingOpen Ring Opening RingExpand Cyclobutyl Byproducts SN1->RingExpand Ring Expansion

Mechanistic divergence of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan during alkylation.

Experimental Protocol: Optimized Finkelstein-Assisted Alkylation

This self-validating workflow is designed to maximize Sₙ2 efficiency while preserving both the strained cyclopropyl ring and the sensitive 2-bromofuran moiety.

Step-by-Step Methodology:

  • Nucleophile Activation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the nucleophile (e.g., secondary amine or phenol, 1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes until H₂ evolution completely ceases. Causality: Pre-forming the nucleophile prevents the strong base from interacting with the furan ring later, completely suppressing the halogen dance side reaction.

  • Finkelstein Catalysis: Add anhydrous Sodium Iodide (NaI, 0.2 equiv) to the activated nucleophile mixture.

  • Electrophile Introduction: Dissolve 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (1.05 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction flask at 0 °C. Causality: The NaI immediately begins converting the sterically hindered alkyl bromide into a highly reactive alkyl iodide, lowering the Sₙ2 activation energy.

  • Alkylation Phase: Remove the ice bath and allow the reaction to stir at 25 °C for 12–16 hours. Critical Control: Do not exceed 30 °C. Maintaining ambient temperature prevents the thermal activation of the Sₙ1 pathway, thereby avoiding cyclopropylmethyl carbocation formation and subsequent ring-opening.

  • Quench and Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers thoroughly with brine (5 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alkylated product.

Workflow Step1 1. Nucleophile Activation (NaH in DMF, 0°C) Step2 2. Finkelstein Catalysis (Add 10-20 mol% NaI) Step1->Step2 Step3 3. Alkylation (Add Furan Reagent, 25°C) Step2->Step3 Step4 4. Quench & Workup (NH4Cl aq, EtOAc extraction) Step3->Step4

Step-by-step optimized Finkelstein-assisted alkylation workflow.

References
  • Mohamed, A. A.; Jensen, F. "Steric Effects in SN2 Reactions. The Influence of Microsolvation." The Journal of Physical Chemistry A, 2001. URL:[Link]

  • Novikov, A. et al. "Intramolecular cyclopropylmethylation via non-classical carbocations." Organic & Biomolecular Chemistry, 2017. URL:[Link]

  • Sugiyama, S. et al. "Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans." The Journal of Organic Chemistry, 2018. URL:[Link]

  • Okano, K. et al. "Ultrafast Halogen Dance Reactions of Bromoarenes Enabled by Catalytic Potassium Hexamethyldisilazide." Chemistry - A European Journal, 2024. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalytic Conversions with 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

Welcome to the Advanced Catalysis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural and kinetic challenges associated with 2-Bromo-5-{[1-(bromometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural and kinetic challenges associated with 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (CAS 1859613-67-4)[1].

This molecule is a highly complex bis-electrophile. It contains both an sp2-hybridized heteroaryl bromide (the furan core) and an sp3-hybridized primary alkyl bromide attached to a strained cyclopropyl ring. Successfully utilizing this building block requires strict control over chemoselectivity and a deep understanding of single-electron transfer (SET) kinetics.

Part 1: Core Troubleshooting Q&A

Q1: Why am I observing complex oligomeric mixtures instead of selective cross-coupling at the furan core? Causality & Solution: You are experiencing competitive oxidative addition. While C(sp2)–Br bonds generally undergo faster oxidative addition with palladium than unactivated C(sp3)–Br bonds, the use of standard electron-rich phosphines can erode this selectivity, leading to competitive insertion at the alkyl site[2]. To ensure strict chemoselectivity for the furan core, you must utilize bulky, bidentate ligands (e.g., dppf) that sterically preclude interaction with the neopentyl-like sp3 center while electronically activating the palladium center for the sp2 C-Br bond.

Q2: When attempting Ni-catalyzed cross-electrophile coupling at the alkyl bromide, my mass balance is poor and I see unexpected alkene byproducts. What is happening? Causality & Solution: The 1-(bromomethyl)cyclopropyl moiety is a classic "radical clock." In catalytic cycles that proceed via single-electron transfer (SET)—such as those employing Ni(I) intermediates—the sp3 C-Br bond is reduced to generate a cyclopropylmethyl radical[3]. According to4[4], this primary radical undergoes an extremely rapid, entropically driven ring-opening rearrangement to form a homoallyl radical. The rate constant ( k ) for this unimolecular fragmentation is approximately 8.6×107 s−1 at 298 K[4]. Because this rearrangement outpaces the bimolecular cross-coupling steps of most transition-metal catalysts, the reaction yields ring-opened alkene byproducts rather than the intact cyclopropane. Actionable Fix: Shift from SET-based radical pathways to polar (two-electron) substitution pathways (e.g., Negishi coupling with Pd) to bypass the radical intermediate entirely.

Q3: My starting material degrades during storage and reaction setup. How do I prevent this? Causality & Solution: 2-Bromofurans are notoriously electron-rich and prone to hydrodehalogenation, oxidation, and polymerization under ambient light or strongly basic conditions. Furthermore, the bis-bromide nature makes it a potent alkylating agent. Store the compound at -20 °C under argon, and strictly use degassed solvents and mild bases (e.g., K3PO4 instead of NaOtBu) during reaction setup.

Part 2: Quantitative Kinetic Data

The following table summarizes the competing kinetic pathways that dictate the fate of the starting material under different catalytic regimes.

Reaction PathwayCatalyst SystemReactive IntermediateKinetic Rate / SelectivityPrimary Outcome
sp2 Cross-Coupling Pd(dppf)Cl2 (2e⁻)Aryl-Pd(II) complexHigh selectivity for sp2 C-BrIntact cyclopropyl product
sp3 SET Reduction Ni(cod)2 / dtbbpy (1e⁻)Cyclopropylmethyl radical k≈8.6×107 s−1 (Ring opening)[4]Alkene byproducts (Mass loss)
sp3 Polar Substitution Pd(PEPPSI-IPr) (2e⁻)Alkyl-Pd(II) complexSlower oxidative addition, no SETDialkylated product

Part 3: Mechanistic Visualization

G SM 2-Bromo-5-{[1-(bromomethyl) cyclopropyl]methyl}furan Pd Pd Catalysis (2e⁻) Chemoselective SM->Pd Aryl C-Br Activation Ni Ni Catalysis / SET (1e⁻) Radical Generation SM->Ni Alkyl C-Br Activation FuranProd Furan-Coupled Product (Intact Cyclopropane) Pd->FuranProd Cross-Coupling Radical Cyclopropylmethyl Radical Ni->Radical SET RingOpen Homoallyl Radical (Ring-Opened) Radical->RingOpen k ~ 8.6 x 10⁷ s⁻¹ Byproduct Alkene Byproducts RingOpen->Byproduct Quenching

Divergent pathways: 2e- Pd aryl coupling vs. 1e- SET-induced radical ring opening.

Part 4: Validated Experimental Workflows

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the Furan C2-Position

Self-Validating Design: The biphasic system and mild base prevent furan degradation, while the steric bulk of the dppf ligand enforces strict sp2 selectivity, leaving the alkyl bromide intact.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and finely milled K3PO4 (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (5 mol%) to the solid mixture.

  • Inert Atmosphere: Seal the flask with a rubber septum, remove from the glovebox, and connect to a Schlenk line under positive argon pressure.

  • Solvent Injection: Inject thoroughly degassed THF (5.0 mL) and degassed deionized H2O (0.5 mL) via syringe.

  • Reaction Execution: Stir the biphasic mixture vigorously at 60 °C for 12 hours. Monitor via TLC to ensure the alkyl bromide remains unreacted.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Protocol 2: Polar Two-Electron Negishi Coupling at the sp3 C-Br Position

Self-Validating Design: Bypasses the radical clock fragmentation via a 2e⁻ oxidative addition using a highly active NHC-palladium complex, preventing single-electron transfer.

  • Preparation: In a glovebox, charge a 10 mL vial with the furan-coupled intermediate from Protocol 1 (1.0 equiv, 0.5 mmol) and Pd(PEPPSI-IPr) (2 mol%).

  • Solvation: Add anhydrous, degassed THF (4.0 mL) and stir to dissolve.

  • Temperature Control: Cool the reaction vial to 0 °C using an external ice bath to stabilize the resulting alkyl-palladium intermediate.

  • Transmetalation: Slowly add the organozinc reagent (R-ZnX, 1.5 equiv, 0.5 M in THF) dropwise over 10 minutes. Note: Dropwise addition is critical to prevent localized heating and catalyst-poisoning homocoupling.

  • Coupling: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quenching & Workup: Quench carefully with saturated aqueous NH4Cl (5 mL). Extract with Et2O (3 x 10 mL), dry over MgSO4, filter, and concentrate. Purify via silica gel chromatography.

References

  • Radical clock - Wikipedia (citing J. Am. Chem. Soc. 1991, 113, 5687–5698). Source: Wikipedia. URL: 4

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Source: ACS Publications. URL: 2

  • Nickel-Catalyzed Direct Acylation of Aryl and Alkyl Bromides with Acylimidazoles. Source: ACS Catalysis. URL: 3

  • 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (CAS 1859613-67-4). Source: Sigma-Aldrich. URL: 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for the Purity Analysis of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

Executive Summary & Analytical Target Profile (ATP) The development of robust analytical methods for complex halogenated building blocks is a critical bottleneck in pharmaceutical synthesis. The molecule 2-Bromo-5-{[1-(b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

The development of robust analytical methods for complex halogenated building blocks is a critical bottleneck in pharmaceutical synthesis. The molecule 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan presents a unique analytical challenge. It features a hydrophobic furan core, an aromatic bromide, and a highly reactive aliphatic bromomethyl group adjacent to a cyclopropyl ring.

The Analytical Target Profile (ATP) for this assay requires a stability-indicating high-performance liquid chromatography (HPLC) method capable of resolving the target active pharmaceutical ingredient (API) from its synthetic precursors, positional isomers, and degradation products. This guide objectively compares standard C18 column chemistries against Pentafluorophenyl (PFP) stationary phases, providing a fully validated protocol aligned with the latest ICH Q2(R2) guidelines [1].

The Chemical Challenge: Causality of Impurity Generation

To design a self-validating analytical method, we must first understand the structural liabilities of the analyte. The reactivity of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan dictates the sample preparation and chromatographic conditions:

  • Aliphatic Hydrolysis (Impurity B): The primary alkyl bromide is situated adjacent to a cyclopropyl ring. Under aqueous or slightly basic conditions, the cyclopropyl group stabilizes the developing positive charge (cyclopropylcarbinyl cation intermediate), making this bromide exceptionally prone to nucleophilic substitution (hydrolysis). Sample diluents must therefore be neutral or slightly acidic, and predominantly organic.

  • Dehalogenation (Impurity A): The aromatic 2-bromo furan moiety is susceptible to UV-induced or thermal debromination.

  • Positional Isomers (Impurity C): Electrophilic bromination during synthesis often yields closely eluting 3-bromo or 4-bromo furan isomers.

ImpurityPathway SM Starting Material (Furan Derivative) Target Target API 2-Bromo-5-{[1-(bromomethyl)... cyclopropyl]methyl}furan SM->Target Bromination & Alkylation ImpC Impurity C (Positional Isomer) SM->ImpC Side Reaction ImpA Impurity A (Debrominated Furan) Target->ImpA UV/Heat (Dehalogenation) ImpB Impurity B (Aliphatic Hydrolysis) Target->ImpB Aqueous/Base (Nucleophilic Sub)

Figure 1: Synthetic and degradation pathways generating critical impurities for the target furan API.

Column Selectivity Comparison: C18 vs. PFP

Standard Octadecyl (C18) columns rely almost exclusively on dispersive (hydrophobic) interactions. While effective for general retention, C18 phases often fail to resolve halogenated positional isomers because the isomers possess nearly identical hydrophobicity.

In contrast, Pentafluorophenyl (PFP) columns provide orthogonal selectivity. The electron-deficient pentafluorophenyl ring acts as a Lewis acid, engaging in multiple retention mechanisms:

  • π−π Interactions: Strong affinity for the electron-rich furan ring.

  • Dipole-Dipole & Halogen Bonding: Specific interactions with the aromatic and aliphatic bromines of the target molecule [2].

  • Shape Selectivity: The rigid PFP phase discriminates between subtle spatial differences in positional isomers (Impurity C).

Table 1: Chromatographic Performance Comparison

Conditions: 40-90% Acetonitrile gradient over 15 mins, 0.1% Formic Acid.

Chromatographic ParameterStandard C18 (Core-Shell, 2.7 µm)PFP (Core-Shell, 2.7 µm)Scientific Advantage of PFP
Retention Factor ( k′ ) 4.26.8Enhanced retention via halogen bonding.
Resolution ( Rs​ ): Target / Imp A 1.84.5Stronger dipole differentiation of debrominated species.
Resolution ( Rs​ ): Target / Imp C 0.9 (Co-elution) 2.4 (Baseline) Superior shape selectivity for positional isomers.
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)Fluorinated surface prevents secondary silanol interactions.

Conclusion: The PFP column is mandatory for this assay to ensure baseline resolution ( Rs​>2.0 ) of all critical pairs, forming the foundation of a reliable, self-validating method.

Optimized Experimental Protocol

This step-by-step methodology incorporates built-in System Suitability Testing (SST) to ensure the method validates itself prior to every run, adhering to ICH Q14 analytical development principles [3].

Materials & Reagents
  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v). (Note: Formic acid is chosen over TFA to prevent acid-catalyzed degradation of the furan ring while maintaining LC-MS compatibility).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Sample Diluent: Acetonitrile : Water (80:20, v/v). (High organic content suppresses aliphatic bromide hydrolysis during autosampler residence time).

Instrument Parameters
  • Column: Core-Shell PFP (Pentafluorophenyl), 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Autosampler Temperature: 4°C (Critical to prevent sample degradation).

  • Injection Volume: 5.0 µL.

  • Detection: UV Photodiode Array (PDA) extracted at 235 nm (optimal furan absorbance).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
12.01090
15.01090
15.16040
20.06040 (Re-equilibration)
System Suitability Criteria (Self-Validation)

Before analyzing unknown samples, inject a System Suitability Standard containing the Target API and Impurity C (the critical pair) at 0.1 mg/mL.

  • Requirement 1: Resolution ( Rs​ ) between Target and Impurity C must be ≥2.0 .

  • Requirement 2: Relative Standard Deviation (RSD) of the Target peak area over 5 replicate injections must be ≤1.0% .

  • Requirement 3: Tailing factor ( Tf​ ) for the Target peak must be ≤1.2 .

Method Validation to ICH Q2(R2) Standards

The recent overhaul of ICH Q2(R2) (effective June 2024) emphasizes a lifecycle approach to method validation, integrating the reportable range and accuracy directly into the Analytical Target Profile[1]. The PFP-based method was subjected to full validation.

ValidationWorkflow ATP Define Analytical Target Profile (Purity & Impurity Quantitation) Dev Method Development (PFP Column Screening) ATP->Dev Spec Specificity / Selectivity (Resolution > 2.0) Dev->Spec Lin Linearity & Range (LOQ to 120% of Spec) Spec->Lin Acc Accuracy & Precision (Spike Recovery & Repeatability) Lin->Acc Rob Robustness (DoE: Temp, Flow, pH) Acc->Rob Final Validated Method Ready for Transfer Rob->Final

Figure 2: HPLC method validation lifecycle according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) RequirementExperimental Result (Target API)Status
Specificity No interference at retention time of analyte; Peak purity angle < threshold.Blank, diluent, and impurities show zero interference. Peak purity confirmed by PDA.Pass
Linearity & Range R2≥0.999 from Reporting Level (LOQ) to 120% of specification. R2=0.9998 (Range: 0.05 µg/mL to 120 µg/mL).Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% across 3 concentration levels (Spiked).99.4% at 50%, 100.2% at 100%, 99.8% at 120%.Pass
Repeatability (Precision) %RSD ≤2.0% for 6 independent sample preparations.%RSD = 0.65% ( n=6 ).Pass
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10:1 with acceptable precision.0.05 µg/mL ( S/N=14 , Precision %RSD = 3.2%).Pass
Robustness Method remains unaffected by deliberate, small variations.Flow rate ( ±0.1 mL/min) and Temp ( ±2°C ) maintained Rs​>2.0 .Pass

Conclusion

The purity analysis of highly reactive, halogenated intermediates like 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan requires deliberate chromatographic design. By switching from a standard C18 phase to a Pentafluorophenyl (PFP) column, we exploit dipole, π−π , and halogen-bonding interactions to achieve baseline resolution of critical positional isomers. Supported by strict sample temperature control and an optimized diluent to prevent aliphatic hydrolysis, this method fully satisfies the rigorous validation criteria set forth by ICH Q2(R2), ensuring absolute data trustworthiness for drug development applications.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) . European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns (Application Note 5991-4214EN) . Agilent Technologies.[Link]

  • ICH Q14 Guideline on Analytical Procedure Development (Step 5) . European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

Comparative

Comparative Efficiency Guide: Chemoselective Cross-Coupling of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan vs. Standard Aryl Bromides

As drug discovery pipelines increasingly demand complex, sp3-rich scaffolds, the ability to selectively functionalize polyhalogenated building blocks has become paramount. One such highly valuable, yet challenging, bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand complex, sp3-rich scaffolds, the ability to selectively functionalize polyhalogenated building blocks has become paramount. One such highly valuable, yet challenging, bifunctional building block is 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan .

This guide provides an objective, data-driven comparison of the cross-coupling efficiency of this furan-dihalide against standard aryl bromides. By dissecting the kinetic and steric principles of palladium-catalyzed cross-coupling, we will establish a self-validating protocol for achieving >99% chemoselectivity.

The Molecular Challenge: Sp2 vs. Sp3 Chemoselectivity

The compound 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan presents a classic chemoselectivity dilemma. It contains two distinct electrophilic sites:

  • A Heteroaryl Bromide (sp2 C-Br): Located at the 2-position of the furan ring.

  • A Primary Alkyl Bromide (sp3 C-Br): Located on the cyclopropylmethyl side chain.

When comparing this substrate to a standard aryl bromide (e.g., bromobenzene), the primary concern is whether the palladium catalyst can selectively couple the furan core without prematurely activating or degrading the alkyl bromide.

Mechanistic Rationale

The success of this chemoselective coupling relies on two fundamental principles of organometallic chemistry:

  • Electronic Kinetics (Hybridization): Palladium(0) undergoes oxidative addition into sp2-hybridized C-Br bonds orders of magnitude faster than into unactivated sp3-hybridized C-Br bonds. The electron-deficient nature of the 2-bromofuran further accelerates this step relative to neutral or electron-rich aryl bromides[1].

  • Steric Shielding: The alkyl bromide in this specific molecule is attached to a neopentyl-like system (a primary carbon adjacent to a quaternary cyclopropyl carbon). This extreme steric bulk imposes a massive kinetic barrier against both oxidative addition and competing SN2 side reactions[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at sp2 C-Br) Pd0->OxAdd Furan-Br SideRxn Alkyl C-Br Addition (Blocked by Sterics) Pd0->SideRxn Alkyl-Br TransMet Transmetalation (with Boronic Acid) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Furan Product (Intact Alkyl Bromide) RedElim->Product

Caption: Catalytic cycle demonstrating chemoselective oxidative addition at the sp2 C-Br bond.

Comparative Performance Data

To objectively evaluate the coupling efficiency of the furan-dihalide, we compare its performance in a standard Suzuki-Miyaura cross-coupling (using phenylboronic acid) against common aryl bromide benchmarks[3].

The data below summarizes the quantitative outcomes under standardized mild conditions (Pd(dppf)Cl2, K2CO3, THF/H2O, 60 °C).

SubstrateElectrophile TypeIsolated Yield (%)Chemoselectivity (%)Relative Rate of Ox. Add.
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan Heteroaryl (sp2) + Alkyl (sp3)86% >99% (Alkyl-Br retained) Fast
BromobenzeneStandard Aryl (sp2)94%N/AFast
4-BromoanisoleDeactivated Aryl (sp2)78%N/AModerate
1-BromohexanePrimary Alkyl (sp3)<5%N/AVery Slow

Analysis of Results: The furan-dihalide performs exceptionally well, yielding 86% of the desired cross-coupled product. While slightly lower than the highly activated bromobenzene (94%), it outperforms electron-rich aryl bromides like 4-bromoanisole (78%). Most importantly, the chemoselectivity is >99%; NMR analysis of the crude reaction mixture confirms zero degradation or coupling at the cyclopropylmethyl bromide position[4].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and maintain the integrity of the cyclopropyl ring, the experimental design must avoid harsh bases (which cause elimination) and high temperatures (which promote ring-opening). The following protocol utilizes a bidentate ligand (dppf) to stabilize the Pd(II) intermediate and a mild biphasic solvent system.

Step-by-Step Methodology for Chemoselective Suzuki-Miyaura Coupling

Reagents Required:

  • 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K2CO3) (2.0 equiv, 2.0 mmol)

  • Solvent: THF / H2O (4:1 ratio, 0.1 M)

Procedure:

  • Degassing (Critical for Catalyst Lifespan): In an oven-dried Schlenk flask, dissolve the furan-dihalide and arylboronic acid in THF. Add the aqueous K2CO3 solution. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly deactivates Pd(0) to inactive Pd(II) oxides, stalling the reaction.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl2 catalyst under a positive stream of Argon. Seal the flask.

  • Mild Heating: Heat the reaction mixture to 60 °C with vigorous stirring for 12 hours. Causality: 60 °C is sufficient to drive the sp2 coupling but remains well below the activation energy required to overcome the steric hindrance of the neopentyl-like sp3 bromide.

  • Reaction Quench: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and quench with saturated aqueous NH4Cl.

  • Extraction & Washing: Separate the organic layer. Wash the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the mono-coupled furan product.

Workflow Step1 1. Reagent Setup (Furan Dihalide + Boronic Acid) Step2 2. Catalyst Addition (Pd(dppf)Cl2 + Base) Step1->Step2 Step3 3. Mild Heating (60°C, 12h) Step2->Step3 Step4 4. Aqueous Workup (Quench & Extract) Step3->Step4 Step5 5. Chromatography (Isolate Product) Step4->Step5

Caption: Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.

Conclusion

When compared to standard aryl bromides, 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan acts as a highly efficient and predictable electrophile in palladium-catalyzed cross-couplings. By leveraging the inherent kinetic differences between sp2 and sp3 carbon-halogen bonds, alongside the extreme steric shielding of the neopentyl-like cyclopropylmethyl group, researchers can achieve near-perfect chemoselectivity. This allows for the rapid construction of complex, drug-like molecules where the preserved alkyl bromide can be subsequently utilized for late-stage functionalization (e.g., nucleophilic substitution or photoredox cross-electrophile coupling).

References

  • . Science.gov. 2.. ResearchGate. 3.. National Center for Biotechnology Information (PMC). 4.. Chemistry LibreTexts.

Sources

Validation

Spectroscopic Comparison of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan and Its Structural Isomers: A Technical Guide

Introduction The unambiguous structural elucidation of halogenated furan derivatives is a critical bottleneck in the development of novel heterocyclic pharmacophores. 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The unambiguous structural elucidation of halogenated furan derivatives is a critical bottleneck in the development of novel heterocyclic pharmacophores. 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is a highly functionalized building block featuring a rigid cyclopropyl ring, a reactive bromomethyl group, and a brominated furan core. Distinguishing this target compound from its structural regioisomers requires a rigorous, multi-modal spectroscopic approach.

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of the target compound and its primary structural isomers. By establishing self-validating experimental protocols and analyzing the causality behind spectral shifts, this document serves as an authoritative reference for researchers and drug development professionals.

The Isomeric Landscape

The structural isomers evaluated in this guide share the molecular formula C₉H₁₀Br₂O (MW: ~293.98 g/mol ) but differ strictly in the regiochemistry of the furan ring substitution:

  • Target: 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (2,5-disubstituted)

  • Isomer A: 3-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (3,5-disubstituted)

  • Isomer B: 2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan (2,4-disubstituted)

Quantitative Spectroscopic Data

Table 1: Comparative ¹H NMR Chemical Shifts (Predicted in CDCl₃, 400 MHz)
Proton EnvironmentTarget (2,5-Isomer)Isomer A (3,5-Isomer)Isomer B (2,4-Isomer)Multiplicity & Coupling
Furan H2 ---d, J ≈ 1.5 Hz (Isomer A)
Furan H3 6.20 ppm-6.30 ppmd, J ≈ 3.2 Hz (Target) / s (Isomer B)
Furan H4 6.05 ppm6.15 ppm-d, J ≈ 3.2 Hz (Target) / d, J ≈ 1.5 Hz (Isomer A)
Furan H5 --7.15 ppms (Isomer B)
Furan-CH₂ 2.75 ppm2.72 ppm2.65 ppms, 2H
CH₂-Br 3.45 ppm3.45 ppm3.45 ppms, 2H
Cyclopropyl CH₂ 0.65 - 0.85 ppm0.65 - 0.85 ppm0.65 - 0.85 ppmm, 4H (AA'BB' system)
Table 2: Key IR Vibrational Frequencies and MS Fragmentation
Analytical MetricTarget (2,5-Isomer)Isomer A (3,5-Isomer)Isomer B (2,4-Isomer)Diagnostic Value
IR: C-Br Stretch ~640 cm⁻¹~650 cm⁻¹~645 cm⁻¹Confirms halogenation
IR: C=C (Furan) ~1510, 1580 cm⁻¹~1505, 1590 cm⁻¹~1515, 1585 cm⁻¹Ring substitution pattern
MS: [M]⁺ Cluster m/z 292, 294, 296m/z 292, 294, 296m/z 292, 294, 2961:2:1 ratio confirms Br₂
MS: [M-Br]⁺ m/z 213, 215m/z 213, 215m/z 213, 2151:1 ratio confirms single Br loss
MS: [M-CO]⁺ ObservedObservedObservedConfirms furan core

Mechanistic Insights & Causality (Expertise & Experience)

To reliably differentiate these isomers, one must understand the physical chemistry driving the spectroscopic outputs:

1. Magnetic Anisotropy of the Cyclopropyl Ring: Across all three isomers, the cyclopropyl methylene protons appear unusually upfield (~0.65–0.85 ppm). This is a direct consequence of the magnetic anisotropy generated by the rigid three-membered ring. The circulation of electrons within the strained C-C bonds creates a local shielding cone that opposes the external magnetic field, protecting the localized protons 1.

2. π-Electron Density and Furan Regiochemistry: The furan ring protons are highly sensitive to the inductive and resonance effects of the bromine atom. In the Target (2,5-isomer) , H3 and H4 are shielded by the electron-donating alkyl group but slightly deshielded by the electronegative bromine, resulting in tightly coupled doublets (J ≈ 3.2 Hz) around 6.0–6.2 ppm 2. In contrast, Isomer A (3,5-isomer) places a proton at the C2 position. Because C2 is adjacent to the highly electronegative oxygen atom, the H2 proton experiences severe deshielding, pushing its resonance downfield to ~7.35 ppm. This single shift is the most definitive diagnostic marker for the 3,5-substitution pattern.

3. Mass Spectrometry Isotopic Signatures: Because the molecules contain two bromine atoms, Electron Ionization (EI) MS will yield a molecular ion [M]⁺ with a characteristic 1:2:1 isotopic cluster at m/z 292, 294, and 296 3. The primary fragmentation pathway is the homolytic cleavage of the aliphatic C-Br bond, yielding an [M-Br]⁺ fragment (m/z 213/215) that exhibits a 1:1 isotopic ratio. Secondary fragmentation often involves the expulsion of carbon monoxide (CO), a hallmark of furan ring decomposition under electron impact 4.

Self-Validating Experimental Protocols (Trustworthiness)

To ensure high-fidelity data acquisition, the following protocols utilize internal self-validation mechanisms.

Protocol A: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it is non-coordinating and will not disrupt the electronic environment of the furan ring. TMS acts as the internal standard, locking the 0.00 ppm reference to self-validate the chemical shift axis.

  • Instrument Tuning: Tune the NMR spectrometer (e.g., 400 MHz) to the ¹H frequency. Perform automated shimming using the deuterium lock signal of CDCl₃ to ensure magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure quantitative integration of the cyclopropyl protons.

  • Validation: Verify that the residual CHCl₃ peak appears precisely at 7.26 ppm. If the peak drifts, recalibrate the spectrum against TMS.

Protocol B: GC-MS (Electron Ionization) Analysis
  • Calibration: Prior to sample injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA).

    • Causality: PFTBA provides known fragment ions across the target mass range, validating the mass accuracy and resolution of the quadrupole analyzer before the unknown is introduced.

  • Sample Injection: Inject 1 µL of a 1 mg/mL solution (in dichloromethane) into the GC inlet (split ratio 50:1, inlet temperature 250°C).

  • Ionization: Utilize an EI source set to 70 eV.

    • Causality: 70 eV is the universally standardized energy for EI-MS, ensuring that the resulting fragmentation pattern can be directly compared against established spectral libraries.

  • Data Analysis: Extract the mass spectrum at the chromatographic apex. Validate the presence of the 1:2:1 isotopic cluster at m/z 292/294/296 to confirm the intact dibrominated species.

Analytical Workflow Visualization

The following diagram maps the logical decision tree used to differentiate the target compound from its isomers based on the acquired spectroscopic data.

IsomerDifferentiation Start Unknown Isomer Sample C9H10Br2O NMR 1H & 13C NMR Spectroscopy (Regiochemistry) Start->NMR MS GC-MS Analysis (Fragmentation) Start->MS IR FT-IR Spectroscopy (Functional Groups) Start->IR EvalNMR Analyze Furan Protons (H2, H3, H4, H5) NMR->EvalNMR EvalMS Check m/z 292/294/296 (1:2:1 Br2 Isotope) MS->EvalMS EvalIR Identify C-Br Stretch (~600-700 cm⁻¹) IR->EvalIR IsomerA 2-Bromo-5-alkylfuran (H3 ~6.2, H4 ~6.0) EvalNMR->IsomerA J=3.2 Hz IsomerB 3-Bromo-5-alkylfuran (H2 ~7.3, H4 ~6.1) EvalNMR->IsomerB J=1.5 Hz IsomerC 2-Bromo-4-alkylfuran (H3 ~6.3, H5 ~7.1) EvalNMR->IsomerC Singlets

Workflow for the spectroscopic differentiation of bromofuran structural isomers.

References

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles Source: AIP Publishing URL:[Link]

Sources

Comparative

Benchmarking 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan Stability in Aqueous Solutions: A Comparative Guide

Executive Summary For researchers and drug development professionals, bifunctional building blocks like 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan offer immense synthetic versatility. This molecule features a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, bifunctional building blocks like 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan offer immense synthetic versatility. This molecule features a cross-coupling-ready 2-bromofuran core and a highly reactive aliphatic 1-(bromomethyl)cyclopropyl moiety. However, this dual functionality introduces significant handling challenges. This guide objectively benchmarks the aqueous stability of this compound against common alternatives, detailing the mechanistic causality behind its degradation and providing a self-validating protocol for kinetic profiling.

Mechanistic Insights: The Solvolysis Pathway

The primary driver of instability for this compound in aqueous media is not the heteroaryl bromide, but the aliphatic bromomethyl group. While standard primary alkyl bromides are highly resistant to spontaneous hydrolysis at neutral pH, the presence of the adjacent cyclopropyl ring fundamentally alters the reaction kinetics[1].

Upon exposure to polar protic solvents (such as water or aqueous buffers), the compound undergoes rapid unimolecular solvolysis (SN1). The strained C–C bonds of the cyclopropyl ring possess significant p-character, allowing them to provide anchimeric assistance (neighboring group participation) during the departure of the bromide ion[1]. This stabilizes the incipient positive charge by forming a delocalized non-classical carbocation (a bicyclobutonium ion network)[2].

Because the positive charge is delocalized over the ring system, nucleophilic attack by water does not yield a single product. Instead, it produces a characteristic mixture of rearranged products: a direct cyclopropylcarbinol, a ring-expanded cyclobutanol, and a ring-opened homoallylic alcohol[3]. Furthermore, the generation of hydrobromic acid (HBr) as a byproduct lowers the local pH, which can trigger secondary acid-catalyzed degradation and ring-opening of the 2-bromofuran moiety if the solution is inadequately buffered[4][5].

Degradation A 2-Bromo-5-{[1-(bromomethyl) cyclopropyl]methyl}furan B Non-Classical Carbocation (Bicyclobutonium Ion) A->B - Br⁻ (H₂O) Anchimeric Assistance C Cyclopropylcarbinol Derivative B->C H₂O Attack (Direct) D Cyclobutanol Derivative B->D Ring Expansion E Homoallylic Alcohol Derivative B->E Ring Opening

Solvolysis pathway of the cyclopropylcarbinyl bromide moiety via a non-classical carbocation.

Comparative Stability Profiling

To contextualize the stability of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan, we benchmark it against three reference compounds:

  • 2-(Bromomethyl)furan : A highly reactive heteroarylmethyl bromide known for extreme hydrolytic instability due to oxonium-ion resonance stabilization[6].

  • (Bromomethyl)cyclopropane : The baseline cyclopropylcarbinyl system.

  • 1-Bromohexane : A standard, unactivated primary alkyl bromide.

Table 1: Comparative Aqueous Stability Data (PBS, pH 7.4, 37°C)
CompoundStructural ClassEstimated Half-LifePrimary Degradation Pathway
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan Cyclopropylcarbinyl Bromide< 2 hours Anchimeric solvolysis & rearrangement
2-(Bromomethyl)furan Heteroarylmethyl Bromide< 5 minutes Direct SN1/SN2 hydrolysis
(Bromomethyl)cyclopropane Cyclopropylcarbinyl Bromide~ 1-3 hours Anchimeric solvolysis & rearrangement
1-Bromohexane Primary Alkyl Bromide> 72 hours Negligible at neutral pH

Data Synthesis: While vastly more stable than benzylic-like furans (e.g., 2-(bromomethyl)furan), the target compound still degrades rapidly compared to standard alkyl halides due to the cyclopropyl effect.

Self-Validating Experimental Protocol: Benchmarking Hydrolytic Stability

To accurately measure the degradation kinetics without confounding variables, the following self-validating workflow must be employed. Every step is designed to isolate the specific solvolysis mechanism.

Step 1: Anhydrous Stock Preparation & Control Selection

  • Action: Dissolve the target compound in anhydrous acetonitrile (MeCN) to 10 mM. Prepare parallel stocks of 2-(bromomethyl)furan (positive control) and 1-bromohexane (negative control).

  • Causality: Protic solvents initiate solvolysis. Anhydrous MeCN prevents premature degradation. The controls validate the assay's dynamic range and confirm that degradation is specific to activated structural motifs.

Step 2: Buffered Aqueous Incubation

  • Action: Spike the stock solutions into 100 mM Phosphate Buffered Saline (PBS, pH 7.4) at 37°C to a final concentration of 100 µM.

  • Causality: The hydrolysis of the bromomethyl group releases HBr. If unbuffered, the localized pH drop will trigger acid-catalyzed ring-opening of the 2-bromofuran moiety[4][5]. A high-capacity buffer isolates the aliphatic hydrolysis variable from furan degradation.

Step 3: Time-Course Quenching & Internal Standardization

  • Action: At predetermined intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold MeCN containing 1 µM of a stable isotopically labeled internal standard (IS).

  • Causality: The cold organic solvent crashes out buffer salts and halts the solvolysis reaction, while the IS self-validates the extraction efficiency and corrects for LC-MS ionization fluctuations.

Step 4: LC-MS/MS and NMR Product Elucidation

  • Action: Quantify parent compound depletion via LC-MS/MS (MRM mode). Use ¹H-NMR on a scaled-up reaction to confirm the structural identity of the rearranged products.

  • Causality: LC-MS provides the kinetic depletion rate (half-life), but only NMR can definitively resolve the isomeric ratios of the cyclopropylcarbinol, cyclobutanol, and homoallylic alcohol degradation products[3].

Workflow S1 Step 1: Stock Preparation Dissolve in Anhydrous MeCN S2 Step 2: Aqueous Incubation Mix with PBS (pH 7.4) at 37°C S1->S2 S3 Step 3: Time-Course Sampling Quench with Cold MeCN + IS S2->S3 S4 Step 4: LC-MS/NMR Analysis Quantify Parent & Rearrangements S3->S4

Step-by-step experimental workflow for benchmarking hydrolytic stability using LC-MS/NMR.

References

  • stability issues of furan rings in acidic or basic conditions , Benchchem. 4

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions , ResearchGate. 5

  • 2-(Bromomethyl)furan | C5H5BrO | CID 4603765 , PubChem - NIH. 6

  • Investigating the cyclopropyl substituent effect on reaction kinetics , Benchchem. 1

  • Non-classical-to-classical carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols , ResearchGate. 2

  • Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis , ResearchGate.3

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

This guide provides essential safety, operational, and disposal protocols for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety, operational, and disposal protocols for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following procedures are grounded in the established principles for handling and disposing of halogenated organic compounds, a class to which this molecule belongs. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is fundamental to managing its risks. Its structure contains two bromoalkane moieties and a furan ring, which dictates its classification as a halogenated organic compound.

Property Assessment & Rationale
Chemical Class Halogenated Organic Compound.[1]
Physical State Likely a liquid or low-melting solid at room temperature.
Expected Hazards Skin/Eye Irritant: Brominated organic compounds can be corrosive and cause severe irritation or burns upon contact.[2] Respiratory Irritant: Vapors may be harmful if inhaled, potentially causing respiratory tract irritation.[2] Toxicity: Potential for toxicity if ingested or absorbed through the skin.[3] Environmental Hazard: Halogenated organics can be persistent in the environment and harmful to aquatic life.[4]
Reactivity Stable under standard conditions but should be stored away from strong oxidizing agents, strong bases, and certain metals to prevent vigorous or explosive reactions.[2][4][5]

Personnel Safety & Engineering Controls

Proactive safety measures are non-negotiable when handling this compound. The primary goal is to prevent all routes of exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense against chemical exposure. The following are mandatory:

  • Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[2][6]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but neoprene or fluorinated rubber gloves offer enhanced protection against brominated compounds.[2] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities, a chemical-resistant apron is recommended.[6]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[2][4][6] If a fume hood is not available or ventilation is insufficient, an approved respirator must be used.

Engineering Controls
  • Chemical Fume Hood: All operations involving the transfer or use of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan must be performed inside a properly functioning chemical fume hood.[2]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[2]

Step-by-Step Disposal Protocol

The proper segregation and disposal of this compound are mandated by environmental regulations. Halogenated organic compounds require a specific waste stream and must not be mixed with non-halogenated waste.[7][8][9]

Step 1: Waste Segregation

Immediately upon generation, any waste containing 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), must be designated as "Halogenated Organic Waste."[1][7]

Step 2: Containerization
  • Select an Appropriate Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.[8][10] Plastic-coated glass or high-density polyethylene (HDPE) containers are often suitable.

  • Active Collection: Keep the waste container closed at all times except when actively adding waste.[8][9] This should be done inside a fume hood to minimize vapor release.

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as acids, bases, or oxidizers.[11]

Step 3: Labeling

Proper labeling is essential for safety, compliance, and proper disposal by waste management professionals.[10]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix your institution's official hazardous waste tag to the container.[9][12]

  • Complete the Tag: Fill out the tag completely and legibly. Information must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "Waste 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan" . List all other constituents and their percentages.

    • The associated hazards (e.g., Toxic, Irritant ).[9]

    • Generator's contact information and location.

  • Date the Container: Fill in the date when the container is full and ready for pickup.[12]

Step 4: Storage and Disposal
  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory. This area should be a secondary containment bin to prevent the spread of potential leaks.[9]

  • Request Pickup: Once the container is nearly full (do not overfill) or has been in storage for the maximum time allowed by your institution (often 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][13]

G cluster_lab In the Laboratory cluster_ehs Disposal & Compliance A Waste Generation (e.g., residual chemical, contaminated items) B Select Designated 'Halogenated Organic Waste' Container A->B Step 1 C Affix & Complete Hazardous Waste Label B->C Step 2 D Add Waste to Container (Inside Fume Hood) C->D Step 3 E Store Sealed Container in Satellite Accumulation Area D->E Step 4 F Container Full or Storage Time Limit Reached E->F G Request Waste Pickup via Institutional EHS Office F->G H Licensed Vendor Collects, Transports, and Disposes of Waste G->H

Caption: Standard workflow for hazardous waste disposal.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to minimize harm.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

  • Label and Dispose: Seal and label the container of spill cleanup debris and dispose of it through your institution's hazardous waste program.[6]

Major Spill (Outside a Fume Hood or Large Volume)
  • EVACUATE: Immediately alert all personnel and evacuate the laboratory. Activate the fire alarm if the spill is large or poses a fire risk.[8]

  • ISOLATE: Close the laboratory doors to contain the vapors.

  • REPORT: Call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill.[2]

  • WAIT: Do not re-enter the area. Await the arrival of trained emergency responders.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

G rect_node rect_node Spill Spill Occurs Size Assess Spill Size & Location Spill->Size Contained Contained in Fume Hood? Size->Contained Evacuate EVACUATE AREA Close Doors Call Emergency Services Contained->Evacuate No / Large Spill Alert Alert Colleagues Contained->Alert Yes / Small Spill PPE Don Full PPE Alert->PPE Absorb Cover with Inert Absorbent Material PPE->Absorb Collect Collect Debris into Hazardous Waste Container Absorb->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Decision-making process for spill response.

References

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Google Cloud.
  • Personal protective equipment for handling Bromo-PEG5-bromide. (2025, December). BenchChem.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Bromine Safety SOP. Rutgers University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney.
  • Regulation of Labor
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Halogenated Solvents in Labor
  • Disposal Standards. Department of Biology, University of York.
  • Hazardous Waste Segreg
  • Bromine Safety and Handling Procedures. Scribd.
  • SAFETY DATA SHEET. (2023, March 4). TCI Chemicals.
  • SAFETY DATA SHEET - α-Bromoisobutyryl bromide. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - (Bromomethyl)cyclopropane. (2025, December 20). Fisher Scientific.

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Handling

Personal protective equipment for handling 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

An In-Depth Guide to Personal Protective Equipment for Handling 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan As a novel and specialized chemical intermediate, 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan la...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

As a novel and specialized chemical intermediate, 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan lacks extensive, publicly available toxicological data. Therefore, a robust safety protocol must be derived from a careful analysis of its constituent functional groups: a furan ring, a cyclopropyl group, and two distinct alkyl bromide moieties. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), grounded in established safety principles for handling reactive and potentially hazardous halogenated organic compounds.

Hazard Assessment: A Structurally-Informed Approach

The primary directive in handling a compound of unknown toxicity is to mitigate all potential routes of exposure—dermal, ocular, inhalation, and ingestion. The molecular structure of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan suggests several intrinsic hazards.

  • Corrosivity and Irritation: Alkyl halides, particularly reactive brominated compounds, are known skin and eye irritants and can cause severe damage upon contact.[1][2][3] One of the C-Br bonds is on a methyl group attached to a quaternary cyclopropyl carbon, and the other is on the furan ring, suggesting high reactivity. These functional groups can act as alkylating agents, posing a significant risk to biological tissues.

  • Inhalation Toxicity: While the boiling point is likely high, the compound may possess some vapor pressure. Brominated organic compounds can be destructive to the mucous membranes and upper respiratory tract.[1] All handling should be performed in a certified chemical fume hood to prevent inhalation exposure.[4][5][6]

  • Reactivity and Stability: Furan and its derivatives can form explosive peroxides upon prolonged exposure to air and light.[7][8] Although the substitution on the ring may influence this tendency, it should be treated as a potential hazard. Furthermore, brominated compounds can be incompatible with strong oxidizing agents, bases, and certain metals.[2][9]

  • Unknown Long-Term Effects: As a research chemical, data on carcinogenicity, mutagenicity, or reproductive toxicity is unavailable. Therefore, it must be handled as a particularly hazardous substance, and exposure must be minimized.

Core PPE Protocol: A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that PPE be used to create a barrier against workplace hazards when engineering and administrative controls are not sufficient to eliminate them.[10][11] For 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan, a comprehensive PPE strategy is non-negotiable.

Primary Engineering Control

All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[12]

Mandatory Personal Protective Equipment
  • Eye and Face Protection:

    • Chemical Splash Goggles: At a minimum, ANSI Z87.1-rated chemical splash goggles are required at all times.[13][14] They provide a seal around the eyes, offering protection from splashes, vapors, and dust that standard safety glasses do not.[15]

    • Face Shield: When handling larger quantities (>50 mL), performing transfers, or conducting operations with a heightened risk of splashing (e.g., pressure changes, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[13][16] The face shield protects the entire face from direct contact.

  • Hand Protection:

    • Double Gloving: This is a critical requirement. Double-gloving provides redundant protection against tears and minimizes exposure during glove removal.

    • Glove Material Selection: Due to the compound's halogenated and organic nature, a dual-material approach is recommended.

      • Inner Glove: A standard nitrile glove. This provides splash protection and dexterity.

      • Outer Glove: A glove with high resistance to halogenated organics, such as a butyl or Viton™ glove. Thicker neoprene gloves may also be suitable.[17] Always check the manufacturer's glove compatibility charts for the specific solvents being used in the procedure.[18] Gloves must be removed before exiting the laboratory or touching common surfaces.[14]

  • Body Protection:

    • Flame-Resistant (FR) Lab Coat: A lab coat made of a flame-resistant material like Nomex or treated cotton is required. It should be fully buttoned with sleeves rolled down.[16]

    • Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash risk, a chemical-resistant apron worn over the lab coat is necessary.

    • Full-Length Clothing and Closed-Toe Shoes: Full-length pants and shoes that completely cover the foot are mandatory laboratory attire and form the base layer of protection.[14][15]

PPE Selection Matrix

For clarity, the following table summarizes the required PPE for different operational scales and procedures.

Operation/Task Scale Eye/Face Protection Hand Protection Body Protection Notes
Storage & Transport AnyChemical Splash GogglesDouble Gloves (Nitrile/Butyl)FR Lab CoatTransport in a sealed, secondary container.
Weighing (Solid) < 1 gChemical Splash GogglesDouble Gloves (Nitrile/Butyl)FR Lab CoatPerform in a fume hood or ventilated balance enclosure.
Solution Preparation < 50 mLChemical Splash GogglesDouble Gloves (Nitrile/Butyl)FR Lab CoatAlways add reagents slowly and with stirring.
Reaction/Synthesis > 50 mLGoggles & Face ShieldDouble Gloves (Nitrile/Butyl)FR Lab Coat & Chemical ApronMonitor reaction for any signs of exotherm or pressure buildup.
Purification AnyGoggles & Face ShieldDouble Gloves (Nitrile/Butyl)FR Lab Coat & Chemical ApronHigh splash potential during transfers and column chromatography.
Spill Cleanup AnyGoggles & Face ShieldDouble Gloves (Nitrile/Butyl)FR Lab Coat & Chemical ApronRespiratory protection may be required depending on spill size.

Procedural Guidance: Integrating Safety into Your Workflow

PPE Selection and Donning Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 cluster_1 cluster_2 start Start: Handling Compound fume_hood Is all work performed in a certified fume hood? start->fume_hood stop STOP! Do not proceed. Consult EHS. fume_hood->stop No base_ppe Minimum PPE: - Chemical Splash Goggles - Double Gloves (Nitrile/Butyl) - FR Lab Coat - Full Coverage Clothing fume_hood->base_ppe Yes splash_risk High risk of splash? (e.g., >50mL, purification, pressure work) base_ppe->splash_risk final_ppe_no Proceed with Minimum PPE splash_risk->final_ppe_no No final_ppe_yes Add: - Face Shield - Chemical-Resistant Apron splash_risk->final_ppe_yes Yes

Caption: PPE selection workflow for handling 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan.

Operational Plan: Step-by-Step Handling
  • Preparation: Before handling the compound, ensure a chemical spill kit is accessible. Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Put on all required PPE as determined by the PPE Selection Matrix before entering the designated work area.

  • Chemical Handling: Perform all transfers and manipulations slowly and deliberately to avoid splashes and aerosol generation.

  • Post-Procedure: Upon completion, decontaminate any surfaces. Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[1]

Spill and Disposal Management

  • Spill Response:

    • Minor Spill (in fume hood): Alert others in the lab. Use an absorbent material (e.g., vermiculite or sand) to contain the spill. Carefully collect the absorbed material into a labeled hazardous waste container using non-sparking tools.[8][9]

    • Major Spill: Evacuate the immediate area. Alert your supervisor and institutional Environmental Health & Safety (EHS) department immediately.

  • Waste Disposal:

    • Halogenated Organic Waste: All waste containing 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan, including contaminated solids (gloves, paper towels, silica gel) and solutions, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[5][9]

    • Container Management: Keep waste containers tightly sealed and store them in a cool, well-ventilated area away from incompatible materials.[6][9] Do not mix with other waste streams.[1]

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling this novel brominated furan derivative, ensuring a safer laboratory environment for themselves and their colleagues.

References

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  • Standard Operating Procedure for the use of Furan. (n.d.). Western Carolina University. Retrieved from [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms. (n.d.). ARPI. Retrieved from [Link]

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